1,3,5-Naphthalenetrisulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1,3,5-trisulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMHJULHWVWVFN-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5O9S3-3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Molecular Architecture of Naphthalenetrisulfonate Isomers
This guide details the structural, synthetic, and functional distinctions between 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) and its isomer 1,3,6-naphthalenetrisulfonate (1,3,6-NTS) .
Executive Summary
In the landscape of aromatic sulfonates, the distinction between the 1,3,5- and 1,3,6- isomers of naphthalenetrisulfonic acid is governed by the competition between kinetic and thermodynamic control during sulfonation.
-
1,3,5-NTS (Kinetic Product): Characterized by a high "alpha" substitution load (positions 1, 5), creating a specific steric cleft useful in chiral resolution and specific ion-pairing.
-
1,3,6-NTS (Thermodynamic Product): Characterized by increased "beta" substitution (positions 3, 6), offering higher thermal stability and solubility profiles distinct from the 1,3,5 isomer.
This guide analyzes their structural divergence, synthesis pathways, and utility as counterions in pharmaceutical development and chromatographic resolution.
Molecular Architecture & Sterics
The naphthalene ring system consists of two fused benzene rings. The reactivity and stability of the sulfonate groups (
- -positions (1, 4, 5, 8): Sterically hindered (peri-interaction) but kinetically favored for initial electrophilic attack.
- -positions (2, 3, 6, 7): Sterically accessible and thermodynamically stable.
Structural Comparison Table
| Feature | 1,3,5-Naphthalenetrisulfonate | 1,3,6-Naphthalenetrisulfonate |
| Substitution Pattern | ||
| Symmetry | ||
| Thermodynamic Stability | Lower : Contains two | Higher : Contains two |
| Hydrophobicity (LogP) | Slightly lower (more compact hydration shell around | Slightly higher (better dispersal of charge). |
| Primary Precursor | 1,5-naphthalenedisulfonic acid (Armstrong's Acid). | 1,6-naphthalenedisulfonic acid or direct high-temp sulfonation. |
Vector Analysis
-
1,3,5-NTS: The sulfonate groups at 1 and 5 are on opposite rings but occupy the same "vertical" hemisphere of the molecule. This creates a distinct anionic "face" and a hydrophobic "face," making it an excellent agent for
- stacking interactions in capillary electrophoresis resolutions. -
1,3,6-NTS: The sulfonates are more evenly distributed around the ring periphery (1-alpha, 3-beta, 6-beta). This reduces the dipole moment anisotropy compared to the 1,3,5 isomer, affecting its crystal packing and solubility as a pharmaceutical counterion.
Synthesis & Thermodynamics (The "Why")
The formation of these isomers is a classic example of orientation control in aromatic substitution.
The Sulfonation Network
Sulfonation is reversible. At lower temperatures, the reaction is irreversible (kinetic control), favoring
-
Pathway to 1,3,5-NTS: Requires starting with 1,5-naphthalenedisulfonic acid (formed kinetically from naphthalene).[1] Further sulfonation must be performed at controlled temperatures (
) to place the third group at position 3 without rearranging the existing -groups. -
Pathway to 1,3,6-NTS: Can be formed by sulfonating 1,6-naphthalenedisulfonic acid . Alternatively, high-temperature sulfonation (
) of naphthalene or lower sulfonates drives the mixture toward the 1,3,6-isomer because the 1,6-substitution pattern minimizes steric strain compared to the 1,5-pattern.
Visualization: Sulfonation Pathway
Figure 1: Sulfonation network showing the divergence between kinetic (1,3,5) and thermodynamic (1,3,6) pathways.
Experimental Protocols
Protocol A: Synthesis of 1,3,5-Naphthalenetrisulfonic Acid (Sodium Salt)
Target: Kinetic control to preserve the 1,5-substitution pattern.
Reagents:
-
1,5-Naphthalenedisulfonic acid, disodium salt (99% purity).
-
Fuming sulfuric acid (Oleum, 20%
). -
Sodium chloride (for salting out).
Methodology:
-
Preparation: Charge a glass-lined reactor with 20% oleum. Cool to 20°C.
-
Addition: Slowly add 1,5-naphthalenedisulfonic acid over 2 hours. Critical: Maintain internal temperature
to prevent rearrangement to the 1,6-isomer. -
Reaction: Heat the mixture to 90°C–95°C . Hold for 6 hours.
-
Why: This temperature is sufficient to activate the meta-position (pos 3) for sulfonation but low enough to prevent desulfonation of the
-groups.
-
-
Quench: Pour the reaction mass onto crushed ice/water mixture.
-
Isolation: Neutralize with
to remove excess sulfate as gypsum (filter off). Treat filtrate with to convert to sodium salt. -
Purification: Evaporate to concentrate and salt out with NaCl. Recrystallize from water/ethanol.
Protocol B: Analytical Separation (Capillary Electrophoresis)
Target: Distinguish isomers in a mixture.[2]
System: Agilent 7100 CE or equivalent. Detection: UV-Diode Array at 214 nm (amide bond/sulfonate absorption) and 254 nm (aromatic).
Conditions:
| Parameter | Setting |
|---|
| Capillary | Fused silica, 50
Mechanism: The 1,3,5-isomer forms a stronger inclusion complex with
Pharmaceutical & Industrial Applications[4][5][6]
Salt Selection (Counterions)
While less common than mesylates or tosylates, naphthalenetrisulfonates are used when a drug substance is:
-
Highly Lipophilic: The trisulfonate anion adds significant hydrophilicity, aiding dissolution.
-
Basic (Multiple sites): A trivalent anion can stoichiometrically pair with three cationic sites on a drug (or 3 moles of drug), creating a high-MW salt with unique packing properties.
-
1,3,6-NTS Preference: Generally preferred over 1,3,5-NTS for salt screens because its higher thermodynamic stability minimizes the risk of disproportionation or isomeric impurity during API processing.
Stabilizers
-
1,3,6-NTS: Widely used to stabilize diazonium salts in the dye industry.[4] The bulky, electron-withdrawing nature of the anion prevents premature decomposition of the diazo group.
Chromatographic Additives
Both isomers are used as ion-pairing agents in HPLC and CE.
-
They act as "molecular wedges," interacting with analytes via
- stacking. -
Selectivity: 1,3,5-NTS is often more selective for planar analytes due to the "face" created by the 1,5-substitution.
References
- Synthesis of Naphthalene Trisulfonic Acids:Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.
-
Capillary Electrophoresis Separation: Kodama, S., et al. (2004). "Separation and migration behavior of positional and structural naphthalenesulfonate isomers by cyclodextrin-mediated capillary electrophoresis." Journal of Chromatography A.
- Isomer Stability & Rearrangement:Cerfontain, H. (1968).
-
1,3,5-NTS Synthesis Patent: CN101348450A. "Preparation method for 1,3,5-naphthalene trisulfonic acid."
-
1,3,6-NTS Industrial Process: US Patent 4180521A.[5] "Process for the preparation of naphthalene-1,3,6-trisulphonic acid."
Sources
- 1. CN101348450A - Preparation of 1,3,5-naphthalene trisulfonic acid - Google Patents [patents.google.com]
- 2. Comparative study of capillary zone electrophoresis and micellar electrokinetic capillary chromatography for the separation of naphthalenedisulfonate isomers - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. US4180521A - Process for the preparation of naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]
Thermodynamic Stability of Naphthalenetrisulfonate Derivatives
This guide details the thermodynamic stability of naphthalenetrisulfonate (NTS) derivatives, focusing on the interplay between steric strain, electronic effects, and reversible sulfonation kinetics.[1] It is designed for researchers in process chemistry and pharmaceutical development.
Core Thermodynamic Principles
The stability of naphthalenetrisulfonic acids is governed by the reversibility of the sulfonation reaction.[2][3][4] Unlike many electrophilic aromatic substitutions, sulfonation is reversible at elevated temperatures (
Steric Strain & Peri-Interactions
The primary determinant of instability in naphthalene derivatives is peri-interaction (steric crowding between substituents at positions 1 and 8, or 4 and 5).
- -positions (1, 4, 5, 8): Sulfonic acid groups here suffer from significant steric repulsion with the adjacent proton or substituent in the peri-position.
- -positions (2, 3, 6, 7): These positions are sterically unencumbered and thermodynamically preferred.[1][5]
Thermodynamic Rule: Isomers with the fewest
Isomer Stability Hierarchy
Based on experimental desulfonation kinetics and lattice energy calculations, the stability ranking for trisulfonated isomers is:
| Rank | Isomer | Structure Analysis | Stability Rationale |
| 1 (Highest) | 1,3,6-NTS | Substituents at 1 ( | Only one |
| 2 (Intermediate) | 1,3,7-NTS | Substituents at 1 ( | Similar to 1,3,6 but slightly higher energy due to electronic effects of the 1,7-relationship.[1] |
| 3 (Lowest) | 1,3,5-NTS | Substituents at 1 ( | Two |
Mechanistic Pathways: Kinetic vs. Thermodynamic Control[2][4][5][6]
The synthesis and degradation of NTS derivatives follow a "sulfonation ladder." High temperatures drive the reaction down the ladder (desulfonation) or across to more stable isomers (isomerization).
Reaction Pathway Diagram
The following diagram illustrates the connectivity between naphthalene precursors and the trisulfonated products, highlighting the "Armstrong's Acid" (1,5-NDS) bottleneck.
Figure 1: Reaction network showing the derivation of 1,3,5-NTS and 1,3,6-NTS.[1][5] Note the higher thermal threshold required to hydrolyze 1,3,6-NTS.[1]
Hydrolytic Instability Mechanism
In aqueous acidic media (common in drug formulations or geothermal tracers), NTS derivatives degrade via protiodesulfonation .[1][5]
-
Protonation: The aromatic ring is protonated at the carbon bearing the sulfonate group (ipso-attack).
-
Sigma Complex: A Wheland intermediate forms.[5]
-
Elimination:
(or ) is ejected, restoring aromaticity but losing the functional group.[5]
-
Critical Insight: The activation energy for protonation is lower at
-positions (1,3,5-NTS) due to relief of steric strain in the transition state. Thus, 1,3,5-NTS desulfonates ~50-100°C lower than 1,3,6-NTS. [1]
Experimental Validation Protocols
To verify the stability of a specific NTS derivative (e.g., for use as a drug counter-ion), use the following self-validating protocols.
Accelerated Thermal Stress Testing (Ampoule Method)
This method determines the absolute thermal ceiling of the molecule.
Protocol:
-
Preparation: Dissolve NTS salt (1000 ppm) in deoxygenated phosphate buffer (pH 7.0) and 0.1 M HCl (pH 1.0).
-
Containment: Transfer 2 mL aliquots into quartz glass ampoules. Purge headspace with Argon for 5 mins. Flame seal.
-
Incubation: Place ampoules in a GC oven or autoclave.
-
Ramp: 100°C to 350°C in 25°C increments.[5]
-
Hold time: 24 hours per temperature point.
-
-
Analysis: Quench ampoules in ice water. Open and analyze via HPLC (see 3.2).
-
Data Processing: Plot % Recovery vs. Temperature. Define
(temperature of 5% degradation).
Ion-Pair HPLC Quantification
Standard reverse-phase HPLC fails to retain highly polar NTS anions.[5] Ion-Pair Chromatography (IPC) is required.
-
Column: C18 (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm).[1][5]
-
Mobile Phase A: 25 mM Phosphate buffer (pH 7.0) + 5 mM Tetrabutylammonium bromide (TBAB).
-
Mobile Phase B: Acetonitrile + 5 mM TBAB.
-
Gradient: 5% B to 60% B over 20 mins.
-
Detection: Fluorescence (Excitation: 290 nm, Emission: 330 nm).[1] Note: Fluorescence is 100x more sensitive than UV for naphthalene derivatives.
Pharmaceutical Implications[1][7]
Counter-Ion Selection
When using NTS as a counter-ion for basic drugs:
-
Preferred: 1,3,6-Naphthalenetrisulfonate .[1][5] Its high symmetry and thermodynamic stability prevent disproportionation or desulfonation during milling, spray drying, or autoclaving.[1]
-
Avoid: 1,3,5-Naphthalenetrisulfonate (unless specific biological activity is required, e.g., suramin analogues).[1][5] It poses a risk of generating trace naphthalene-disulfonic acids (genotoxic impurities) upon long-term storage in acidic formulations.
Polymorphism & Hydrates
NTS salts are prone to forming channel hydrates due to the large hydrophobic naphthalene core and hydrophilic sulfonate "hooks."
-
Recommendation: Perform Dynamic Vapor Sorption (DVS) on all NTS salts. 1,3,6-NTS trisodium salt typically forms a stable hexahydrate that is resistant to dehydration until >120°C.[1][5]
References
-
Geothermal Stability of Naphthalene Sulfonates: Title: The stability of polyaromatic naphthalene sulfonates in hydrothermal solutions to 330°C. Source:Geothermics / ResearchGate.[5] URL:[Link]
-
Isomerization Mechanisms: Title: Thermodynamic vs Kinetic Sulphonation of Naphthalene.[2][5][6] Source: Chemistry Stack Exchange / ECHEMI.[5] URL:[Link]
-
Analytical Protocols (IPC-HPLC): Title: Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography. Source:Journal of Chromatography A. URL:[Link]
Sources
- 1. CN104292126A - Naphthalene derivatives and their application in medicine - Google Patents [patents.google.com]
- 2. vaia.com [vaia.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1,3,(6,7)-萘三磺酸 三钠盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Supramolecular Architectures of 1,3,5-Naphthalenetrisulfonate: A Technical Guide
Executive Summary
1,3,5-Naphthalenetrisulfonate (1,3,5-NTS) represents a high-symmetry (
The Guanidinium-Sulfonate (GS) Synthon: Engineering 2D Architectures
The interaction between the guanidinium cation (
Mechanism of Assembly
The assembly is driven by charge-assisted hydrogen bonds (
-
Stoichiometry: The 1:3 charge ratio (NTS
: 3 G ) necessitates a specific packing motif where three guanidinium ions satisfy the coordination sphere of one trisulfonate. -
Topology: Unlike the "brick-wall" sheets formed by disulfonates, 1,3,5-NTS tends to promote quasi-hexagonal (honeycomb) sheet topologies. These sheets often stack via
interactions between the naphthalene cores, creating 1D channels potentially occupied by solvent molecules.
Visualization of the GS Network
The following diagram illustrates the logic of the Guanidinium-Sulfonate assembly using the 1,3,5-NTS core.
Figure 1: Logic flow for the formation of Guanidinium-Sulfonate porous networks.
Intercalation in Layered Double Hydroxides (LDHs)[1][2][3][4]
1,3,5-NTS is a potent pillaring agent for Layered Double Hydroxides (e.g., Mg-Al LDHs). Its high charge (3-) results in a strong electrostatic attraction to the cationic brucite-like layers, while its bulky naphthalene core expands the interlayer spacing (basal spacing,
Structural Impact
When intercalated, 1,3,5-NTS typically adopts a parallel or tilted orientation relative to the hydroxide layers to maximize electrostatic interaction while minimizing steric strain.
-
Basal Spacing Expansion: Intercalation of naphthalene sulfonates typically expands the LDH basal spacing from ~8.9 Å (for nitrate/carbonate) to 16–20 Å , depending on the tilt angle.
-
Anion Exchange Preference: Due to the "chelate effect" of the trivalent charge, 1,3,5-NTS displaces monovalent anions (
, ) and even divalent anions ( ) under controlled hydrothermal conditions.
Synthesis Protocol: Coprecipitation Method
This protocol yields Mg-Al LDH intercalated with 1,3,5-NTS.
Reagents:
-
1,3,5-Naphthalenetrisulfonic acid trisodium salt (Commercial or synthesized via sulfonation).
-
NaOH (2M solution).
Workflow:
-
Solution A: Dissolve
and salts (molar ratio 2:1 or 3:1) in deionized water.[1] -
Solution B: Dissolve 1,3,5-NTS trisodium salt in deionized water (1.5x stoichiometric excess relative to Al).
-
Precipitation: Add Solution A dropwise to Solution B under vigorous stirring under
atmosphere (to exclude ). -
pH Control: Simultaneously add NaOH solution to maintain pH at 10.0 ± 0.2 .
-
Aging: Age the slurry at 65°C for 24 hours . This hydrothermal step promotes crystallinity and uniform anion ordering.
-
Isolation: Centrifuge, wash with decarbonated water (3x) and ethanol (1x), and dry at 60°C.
Figure 2: Coprecipitation workflow for synthesizing NTS-intercalated Layered Double Hydroxides.
Anion Recognition and Separation
The rigid geometry of 1,3,5-NTS makes it a specific target for macrocyclic receptors. In biological and environmental analysis, separating 1,3,5-NTS from its isomers (1,3,6- or 1,3,7-NTS) is critical.
Host-Guest Chemistry
-
Cyclodextrins (CDs): Modified
-cyclodextrins (e.g., steroid-modified CDs) show selective binding to naphthalene sulfonates.[2] The 1,3,5-isomer, being more sterically crowded than the linear 1,5-isomer, often exhibits distinct binding constants ( ), allowing for chromatographic separation. -
Polyammonium Macrocycles: Receptors containing multiple ammonium/guanidinium groups recognize 1,3,5-NTS via charge matching. The
symmetry of the anion matches symmetric hosts, leading to high-affinity complexes ( in aqueous media).
Table 1: Comparative Properties of Naphthalene Sulfonates in Supramolecular Systems
| Property | 1,5-Naphthalenedisulfonate (1,5-NDS) | 1,3,5-Naphthalenetrisulfonate (1,3,5-NTS) |
| Symmetry | Pseudo- | |
| Charge | 2- | 3- |
| GS Network Topology | Brick-wall / Bilayer | Quasi-Hexagonal / Honeycomb |
| LDH Intercalation | Moderate affinity, lower layer expansion | High affinity, high layer expansion (rigid disc) |
| Primary Use | Pillaring agent, drug counter-ion | Tecton for high-symmetry networks, pH indicator |
References
-
Guanidinium-Sulfonate Networks
-
Ward, M. D. (2008). Guanidinium organosulfonate hydrogen-bonded frameworks. Science.
-
-
LDH Intercalation
-
Kameda, T., et al. (2010).[3] Preparation of Mg–Al layered double hydroxides intercalated with 1,3,6-naphthalenetrisulfonate. Solid State Sciences. (Note: Describes the 1,3,6 isomer protocol, applicable to 1,3,5).
-
-
Anion Recognition
-
Liu, Y., et al. (2006).[4] Organic anion recognition of naphthalenesulfonates by steroid-modified beta-cyclodextrins. PubMed.
-
-
Physical Properties
-
PubChem. 1,3,5-Naphthalenetrisulfonic acid.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic anion recognition of naphthalenesulfonates by steroid-modified beta-cyclodextrins: enhanced molecular binding ability and molecular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Characterisation of Mg–Al Layered Double Hydroxides Intercalated with 2-Naphthalene Sulphonate and 2,6-Naphthalene Disulphonate [jstage.jst.go.jp]
- 4. hx2.med.upenn.edu [hx2.med.upenn.edu]
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 1,3,5-Naphthalenetrisulfonate
Abstract: This document provides a comprehensive guide for the synthesis of 1,3,5-naphthalenetrisulfonic acid from naphthalene. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method to produce this key chemical intermediate. We will delve into the underlying chemical principles, present a validated, step-by-step experimental protocol, and outline the necessary safety precautions and characterization techniques. The synthesis follows a strategic two-stage process, beginning with the formation of a 1,5-naphthalenedisulfonate intermediate, which is then further sulfonated to the desired 1,3,5-trisulfonate product. This method is designed to maximize yield and purity by carefully controlling reaction conditions.
Scientific Principles and Rationale
The synthesis of a specific naphthalenetrisulfonic acid isomer is a challenge due to the complex nature of electrophilic aromatic sulfonation on the naphthalene ring. The position of sulfonation is highly dependent on reaction conditions, particularly temperature.
1.1. Electrophilic Aromatic Sulfonation: The core reaction is the electrophilic attack of sulfur trioxide (SO₃), or its protonated form, on the electron-rich naphthalene ring. In fuming sulfuric acid (oleum), SO₃ is present in high concentrations and acts as the primary electrophile. The reaction is reversible, a critical aspect that allows for thermodynamic control.[1]
1.2. Kinetic vs. Thermodynamic Control: The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic product control.[1][2]
-
Kinetic Control (Low Temperature, < 80°C): At lower temperatures, sulfonation preferentially occurs at the C1 (alpha) position, yielding naphthalene-1-sulfonic acid. This position is more activated and the reaction proceeds faster.[2]
-
Thermodynamic Control (High Temperature, > 160°C): At higher temperatures, the more sterically hindered but more stable naphthalene-2-sulfonic acid (beta-product) is favored. The reversibility of the reaction allows the initially formed kinetic product to revert to naphthalene and then form the more stable thermodynamic product.[1]
To achieve the 1,3,5-trisubstitution pattern, the reaction must be guided through specific intermediates. Direct trisulfonation of naphthalene under a single set of conditions often leads to a complex mixture of isomers, including the 1,3,6-isomer.[3][4] The most effective strategy, as outlined in the patent literature, involves a two-stage approach where 1,5-naphthalenedisulfonic acid is first formed and then subjected to a third sulfonation.[5][6] The 1,5-disulfonate intermediate directs the third sulfonic acid group to the C3 position.
Reaction Pathway Overview
Caption: Overall synthetic pathway from naphthalene to the target compound.
Detailed Experimental Protocol
This protocol is divided into two main parts: the synthesis of the 1,5-disulfonated intermediate and its subsequent conversion to 1,3,5-naphthalenetrisulfonic acid.
2.1. Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Key Properties |
| Naphthalene | 91-20-3 | 128.17 g/mol | Flammable solid, sublimes easily[7] |
| Sulfur Trioxide (SO₃) | 7446-11-9 | 80.06 g/mol | Highly corrosive, reacts violently with water |
| Methylene Chloride (DCM) | 75-09-2 | 84.93 g/mol | Inert solvent, volatile |
| Anhydrous Sulfuric Acid (98-100%) | 7664-93-9 | 98.08 g/mol | Highly corrosive, strong dehydrating agent |
| Fuming Sulfuric Acid (Oleum, 65%) | 8014-95-7 | Variable | Highly corrosive, releases SO₃ fumes |
2.2. Equipment
-
Three-necked round-bottom flask (1 L or appropriate size)
-
Mechanical stirrer with a sickle-shaped PTFE blade
-
Dropping funnels (2)
-
Internal thermometer
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle and temperature controller
-
Ice bath and/or cryo-cooler
-
Distillation apparatus
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
2.3. Safety Precautions
-
Hazard Warning: This procedure involves highly corrosive and reactive chemicals. Concentrated sulfuric acid, oleum, and sulfur trioxide can cause severe chemical burns upon contact. Inhalation of SO₃ fumes can cause severe respiratory damage.
-
Personal Protective Equipment (PPE): Always wear a full-face shield, safety goggles, an acid-resistant lab coat, and heavy-duty acid-resistant gloves (e.g., butyl rubber).
-
Ventilation: All steps must be performed inside a certified chemical fume hood with excellent ventilation.
-
Quenching: Keep a container of sodium bicarbonate or other suitable neutralizing agent readily available to handle spills. Reactions with sulfuric acid and oleum are highly exothermic, especially when in contact with water.
Part A: Synthesis of 1,5-Naphthalenedisulfonic Acid Intermediate
This stage focuses on the low-temperature disulfonation of naphthalene to favor the formation of the 1,5-isomer.
Procedure:
-
Setup: Assemble a dry 1 L three-necked flask equipped with a mechanical stirrer, internal thermometer, and two dropping funnels. Protect the system from atmospheric moisture with drying tubes.
-
Initial Charge: Charge the flask with 450 g of methylene chloride and begin stirring. Cool the flask to between -10°C and -5°C using an appropriate cooling bath.
-
Reagent Addition:
-
In one dropping funnel, place a solution of 64 g (0.5 mol) of naphthalene dissolved in 150 g of methylene chloride.
-
In the second dropping funnel, place 120 g (1.5 mol) of liquid sulfur trioxide (SO₃).
-
-
Reaction: Add the naphthalene solution and the sulfur trioxide simultaneously to the stirred, cold methylene chloride over approximately 2 hours. Critically, maintain the internal reaction temperature between -10°C and -5°C throughout the addition.[5] A white to off-white slurry of the disulfonated product will form.
-
Completion: After the addition is complete, allow the mixture to stir for an additional hour at -5°C. The resulting reaction mixture, containing the 1,5-disulfonated naphthalene, is used directly in the next stage.
Part B: Synthesis of 1,3,5-Naphthalenetrisulfonic Acid
In this stage, the intermediate from Part A is subjected to higher temperatures and stronger sulfonating conditions to introduce the third sulfonic acid group.
Procedure:
-
Setup: In a separate flask suitable for heating, place 175 g of 100% sulfuric acid.
-
Transfer: Carefully transfer the crude sulfonation reaction mixture (slurry) from Part A into the flask containing the sulfuric acid. Mix thoroughly.
-
Solvent Removal: Begin to heat the mixture. Methylene chloride will begin to distill off (boiling point ~40°C). Arrange the apparatus to safely collect the distilled solvent.[5]
-
Trisulfonation:
-
Reaction Completion: The reaction is complete when analysis (e.g., HPLC) shows the disappearance of the disulfonated intermediate and the formation of the trisulfonated product. The final product is a crude sulfonation mixture.
2.4. Product Isolation and Purification (General Method)
The direct product of the reaction is a mixture of the sulfonic acid in excess sulfuric acid/oleum. Isolation of the pure acid can be achieved by "salting out."
-
Cooling: Carefully cool the reaction mixture to room temperature.
-
Quenching (Caution: Highly Exothermic): Very slowly and with extreme caution, pour the cooled reaction mixture into a beaker containing a stirred slurry of ice and a saturated sodium chloride (NaCl) solution. This will neutralize the excess SO₃ and precipitate the sodium salt of the sulfonic acid.
-
Precipitation: The sodium 1,3,5-naphthalenetrisulfonate will precipitate as a solid. Allow the mixture to stir in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, saturated NaCl solution to remove residual sulfuric acid and other impurities.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 80-100°C) to a constant weight. The expected yield of 1,3,5-naphthalenetrisulfonic acid is approximately 80-83%, based on the initial naphthalene.[5]
For exceptionally high purity, techniques such as high-speed counter-current chromatography can be employed, though this is often not necessary for its use as a chemical intermediate.[8]
Experimental Workflow and Parameters
Laboratory Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Table of Critical Parameters
| Parameter | Stage 1 (Disulfonation) | Stage 2 (Trisulfonation) | Rationale & Impact on Outcome |
| Temperature | -10°C to -5°C | 90°C to 100°C | Stage 1: Low temperature is critical to favor the formation of the 1,5-disulfonic acid intermediate. Stage 2: Higher temperature is required to overcome the activation energy for the third sulfonation on a deactivated ring.[5] |
| Reactant Ratio | ~3 mols SO₃ per mol Naphthalene | ~0.5 mols SO₃ (from Oleum) per mol intermediate | Stage 1: Excess sulfonating agent ensures complete disulfonation. Stage 2: Sufficient oleum is needed to drive the final sulfonation to completion.[5] |
| Reaction Time | ~3 hours (2 hr addition + 1 hr stir) | 4 - 6 hours | Stage 1: Sufficient time for the reaction to go to completion at low temperature. Stage 2: Longer time is needed for the less facile trisulfonation reaction.[5] |
| Solvent | Methylene Chloride (Inert) | Anhydrous H₂SO₄ / Oleum | Stage 1: An inert solvent helps control the reaction and temperature. Stage 2: The reaction medium is the sulfonating agent itself.[5] |
Product Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify any remaining starting materials or isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the 1,3,5-substitution pattern on the naphthalene ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the trisulfonated product (368.4 g/mol ).[9]
References
- Process for the preparation of naphthalene-1,3,5-trisulphonic acid. (n.d.). Google Patents.
-
NAPHTHALENE SULFONATE. (n.d.). Ataman Kimya. Retrieved from [Link]
- Process for the preparation of naphthalene-1,3,6-trisulphonic acid. (n.d.). Google Patents.
- Process for preparing naphthalene-1,3,6-trisulphonic acid. (n.d.). Google Patents.
- Preparation of 1,3,5-naphthalene trisulfonic acid. (n.d.). Google Patents.
-
sulphonation of naphthalene. (2024, March 15). Chemistry for everyone - WordPress.com. Retrieved from [Link]
- Process for the separation and recovery of naphthalene-sulfonic acids from aqueous solutions. (n.d.). Google Patents.
-
Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015, May 19). Chemistry Stack Exchange. Retrieved from [Link]
-
On the Purification of β-Naphthalenesulfonic Acid from Dilute Aqueous Solutions Containing Sulfuric Acid. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. (n.d.). PMC. Retrieved from [Link]
-
1,3,5-Naphthalenetrisulfonic acid. (n.d.). PubChem - NIH. Retrieved from [Link]
- Method of naphthalene sulphonation. (n.d.). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
1,4-dinitronaphthalene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Effect of reaction conditions on naphthalene sulfonation. (n.d.). Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. US4180521A - Process for the preparation of naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]
- 4. CH634044A5 - Process for preparing naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]
- 5. US4369143A - Process for the preparation of naphthalene-1,3,5-trisulphonic acid - Google Patents [patents.google.com]
- 6. CN101348450A - Preparation of 1,3,5-naphthalene trisulfonic acid - Google Patents [patents.google.com]
- 7. shokubai.org [shokubai.org]
- 8. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,5-Naphthalenetrisulfonic acid | C10H8O9S3 | CID 81165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Valency Ion-Pairing with 1,3,5-Naphthalenetrisulfonate (NTS)
This is a comprehensive Application Note and Protocol Guide for the use of 1,3,5-Naphthalenetrisulfonate (NTS) in High-Performance Liquid Chromatography (HPLC).
Target Application: Retention & Separation of Hydrophilic Polycationic Species
Abstract
Standard ion-pairing agents (e.g., sodium octanesulfonate) often fail to provide sufficient retention or peak symmetry for highly polar, multiply charged basic compounds such as polyamines, aminoglycosides, and arginine-rich peptides.[1] This guide details the use of Trisodium 1,3,5-naphthalenetrisulfonate (NTS) , a trivalent aromatic anion.[1] By leveraging its "Power of Three" (three sulfonate groups) and bulky naphthalene core, NTS offers a dual-mode retention mechanism: extreme electrostatic anchoring combined with
Introduction: The "Power of Three"
In Reverse Phase Ion-Pair Chromatography (RP-IPC), retention is governed by the hydrophobicity of the pairing agent and the electrostatic strength of the interaction.
-
Standard Agents (C6-C8 Sulfonates): Monovalent.[1] Rely heavily on the alkyl chain for retention. Often insufficient for small, highly polar polycations.[1]
-
1,3,5-NTS: Trivalent.[1]
-
Charge Density: Provides three negatively charged sites per molecule, creating a "chelating-like" grip on polycationic analytes.[1]
-
Rigidity: The naphthalene core provides a rigid, planar hydrophobic surface that interacts strongly with C18 chains and aromatic analytes.[1]
-
Selectivity: Unique selectivity for planar bases due to potential
stacking.[1]
-
Ideal Analytes
-
Polyamines: Spermine, Spermidine, Putrescine.[1]
-
Aminoglycosides: Gentamicin, Neomycin (requires pulsed amperometric or ELSD detection due to NTS UV background).[1]
-
Basic Peptides: Short sequences rich in Arginine (R) and Lysine (K).[1]
-
Metal-Organic Complexes: Separation of transition metal cations (via Indirect Photometric Detection).
Mechanism of Action
NTS operates via a Dynamic Ion-Exchange Model .[1] The hydrophobic naphthalene ring adsorbs onto the C18 stationary phase, effectively converting the column into a strong cation exchanger with high surface charge density.
Figure 1: Dynamic Ion-Exchange Mechanism.[1] The NTS molecule adsorbs to the C18 phase via its naphthalene ring, presenting three sulfonate groups to the mobile phase to capture polycationic analytes.
Scientific Considerations (E-E-A-T)
Detection Challenges (The "UV Problem")
NTS absorbs strongly in the UV region (maxima ~220 nm, ~280 nm).[1]
-
Direct UV Detection: Only possible if the analyte absorbs at a wavelength where NTS transparency is acceptable (often >300 nm) or has a significantly higher extinction coefficient.[1]
-
Indirect Photometric Detection (IPD): Recommended for non-chromophores. The mobile phase (NTS) has high background absorbance.[1] The elution of a non-absorbing analyte (e.g., a polyamine) creates a negative peak (dip in absorbance).[1]
-
Fluorescence/ELSD/MS: NTS is non-volatile (incompatible with MS unless using a suppressor or trap-and-elute).[1] Fluorescence is viable if the analyte fluorophore is distinct from NTS fluorescence.
Protocol: Mobile Phase Preparation
Objective: Prepare a 5 mM NTS mobile phase buffered at pH 2.5 for the separation of basic amines.
Reagents
-
Trisodium 1,3,5-naphthalenetrisulfonate (High Purity >98%).[1]
-
Water: HPLC Grade (18.2 MΩ).[1]
-
Buffer: Phosphate (for UV) or Formate (if compatible with detection).[1] Note: Phosphate is preferred for peak shape in IPC.[1]
-
Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).[1]
Step-by-Step Workflow
Figure 2: Mobile Phase Preparation Workflow. Filtering AFTER pH adjustment is critical to remove any precipitates formed during acidification.[1]
Detailed Protocol
-
Weighing: Calculate the mass for 5 mM NTS (MW ≈ 434.18 g/mol for trisodium salt). For 1 Liter: Weigh 2.17 g .[1]
-
Dissolution: Dissolve the NTS and 20 mM Sodium Phosphate Monobasic in 900 mL HPLC water. Stir until completely clear.
-
pH Adjustment: Adjust pH to 2.5 using dilute Phosphoric Acid (85%). Reasoning: Low pH ensures basic analytes are fully protonated and suppresses silanol activity.
-
Filtration: Filter through a 0.22 µm Nylon filter. NTS salts can contain insoluble particulate impurities.[1]
-
Mixing: Add the organic modifier (e.g., 50 mL Acetonitrile) to the volumetric mark. Degas thoroughly.
Column Equilibration & Gradient Management
NTS is a "sticky" reagent.[1] Proper equilibration is non-negotiable for reproducible retention times.[1]
-
Column Choice: C18 or C8, fully end-capped.[1] (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]
-
Equilibration Volume: Flush with at least 20-30 Column Volumes (CV) of the NTS mobile phase before the first injection.[1]
-
Sign of Equilibrium: Baseline signal stabilizes (no drift) and repetitive injections of a standard show <0.5% RT deviation.
-
-
Gradient Advice:
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Drifting Baseline | Column not equilibrated or Temperature fluctuation. | Increase equilibration time (30+ CV). Use column oven (e.g., 30°C or 40°C). |
| Negative Peaks | Indirect Detection occurring (Background > Analyte).[1] | Normal for non-UV analytes.[1] If unwanted, switch detection wavelength or use fluorescence.[1] |
| Broad Peaks | Slow mass transfer or column overload.[1] | Increase Column Temp (to 40-50°C) to improve kinetics. Reduce injection volume. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A. Do NOT dissolve in pure organic. |
| High Backpressure | Precipitation of NTS.[1] | Ensure organic % does not exceed solubility limit (usually <70% ACN for high salt NTS).[1] |
Critical Protocol: Column Cleaning (Regeneration)
WARNING: Do not store columns in NTS mobile phase. The reagent effectively "paints" the stationary phase.
The "Desorption" Wash Cycle: To remove NTS, you must disrupt both the hydrophobic interaction and the ionic attraction.
-
Water Wash: Flush with 95% Water / 5% ACN (no buffer) for 10 CV.[1]
-
High Salt / Low Organic: Flush with 100 mM Phosphate Buffer (pH 6) for 10 CV. Reasoning: High ionic strength competes with NTS for surface sites.[1]
-
The "Stripping" Solvent: Flush with 50% ACN / 50% Water containing 50 mM Ammonium Acetate for 20 CV.[1]
-
Final Wash: 100% Acetonitrile (20 CV).[1]
-
Storage: Store in standard storage solvent (e.g., 50/50 ACN/Water).[1]
References
-
Mechanism of Ion-Pair Chromatography
-
Naphthalene Sulfonates in Chromatography
-
Indirect Photometric Detection (IPD)
-
Reagent Data (NIST)
Sources
Guide to the Preparation and Application of 1,3,5-Naphthalenetrisulfonate Eluent for High-Performance Ion Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the preparation of 1,3,5-naphthalenetrisulfonate (NTS) as a high-performance eluent for anion exchange chromatography. NTS, a multicharged aromatic sulfonate, offers unique selectivity and is particularly effective for the separation of various inorganic anions. This guide covers the fundamental principles of NTS-mediated elution, critical safety and handling procedures, a step-by-step protocol for preparation, and system setup parameters. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reproducible ion chromatography methods.
Scientific Principles: The Role of 1,3,5-Naphthalenetrisulfonate in Ion Chromatography
The efficacy of an eluent in ion chromatography (IC) is determined by its interaction with both the stationary phase and the analytes of interest.[1] The eluent ion competes with analyte ions for the fixed, charged sites on the chromatographic resin, thereby facilitating their movement through the column and enabling separation.[2]
Chemical Properties and Elution Mechanism
1,3,5-Naphthalenetrisulfonate is a potent eluting anion due to two primary characteristics: its high charge density and its rigid aromatic structure.
-
High Charge Density: As a trivalent anion (NTS³⁻) at neutral to alkaline pH, NTS possesses a strong affinity for the positively charged functional groups (e.g., quaternary ammonium) of an anion exchange stationary phase. This strong interaction allows it to effectively displace even strongly retained analyte anions, such as polyvalent phosphates and sulfates.[3] The concentration of the eluent is a critical parameter; increasing the NTS concentration will decrease the retention times of all analytes, but may also increase background conductivity.[1]
-
Aromatic Structure: The naphthalene backbone provides a rigid, planar structure. This can influence selectivity through secondary interactions (e.g., pi-pi interactions) with certain stationary phases or analytes, offering a different separation profile compared to simple inorganic eluents like carbonate or hydroxide.[4]
This combination of properties makes NTS a versatile eluent, particularly for methods employing indirect UV photometric detection, where the UV absorbance of the eluent is used to visualize the non-absorbing analyte ions as negative peaks.[3]
Comparison with Common Anion Eluents
| Eluent System | Primary Eluting Ion(s) | Typical Applications | Advantages | Limitations |
| Carbonate/Bicarbonate | CO₃²⁻ / HCO₃⁻ | Standard anions (F⁻, Cl⁻, NO₂⁻, Br⁻, NO₃⁻, PO₄³⁻, SO₄²⁻) | Robust, inexpensive, widely applicable.[1] | Higher background conductivity, potential for carbonate peak interference.[5] |
| Hydroxide | OH⁻ | Gradient separation of standard and weakly retained anions | Low background with suppression, ideal for gradient elution.[6] | Sensitive to CO₂ contamination (carbonate formation), requires plastic reservoirs.[5] |
| Naphthalenetrisulfonate | NTS³⁻ | Common anions, especially with indirect UV detection | Strong eluting power, unique selectivity.[3] | Higher cost of reagent, higher background for conductivity detection without suppression. |
Safety and Handling of Naphthalenesulfonic Acids
Utmost priority must be given to safety. Naphthalenesulfonic acids and their salts, while not classified as acutely toxic, can pose hazards.[7] Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.
-
Hazard Identification: May cause skin and serious eye irritation.[8] Avoid breathing dust, as fine dust enrichment can create an explosion hazard.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9]
-
Body Protection: Use a lab coat. In case of significant dust generation, wear respiratory protection (e.g., particulate filter device EN 143).[7]
-
-
Handling & Storage:
Experimental Protocol: Preparation of 0.20 mM NTS Eluent
This protocol describes the preparation of 1 Liter of a 0.20 mM 1,3,5-naphthalenetrisulfonate eluent, a concentration shown to be effective for the separation of common anions.[3] The trisodium salt is typically used for its high solubility and stability.
Required Equipment and Reagents
| Item | Specification | Rationale |
| 1,3,5-Naphthalenetrisulfonic acid trisodium salt | >98% Purity | High purity is essential to minimize background noise and interfering peaks.[1] |
| Ultrapure Water | Type I, 18.2 MΩ·cm resistivity | Prevents contamination with extraneous ions that can affect baseline and quantitation.[1] |
| Analytical Balance | 4-decimal place (± 0.1 mg) | Ensures accurate weighing for precise final eluent concentration. |
| Volumetric Flask, Class A | 1000 mL | Ensures accurate final volume. |
| Beaker | 100 mL | For initial dissolution of the salt. |
| Graduated Cylinder | 100 mL | For transferring water. |
| Magnetic Stirrer and Stir Bar | Facilitates complete dissolution. | |
| Filtration Apparatus | 0.22 µm or 0.45 µm membrane filter (nylon or other compatible material) | Removes particulates that could damage the pump or column. |
| Eluent Reservoir | Plastic (e.g., HDPE, PEEK) | Avoids leaching of silicate and other contaminants from glass containers.[5] |
| Degassing System | Vacuum filtration, helium sparging, or in-line degasser | Prevents air bubbles from forming in the pump and detector, which cause noise and flow instability.[5] |
Workflow for Eluent Preparation
Caption: Workflow for NTS Eluent Preparation.
Step-by-Step Preparation Procedure
-
Calculate the Required Mass: The molecular weight of 1,3,6-naphthalenetrisulfonic acid trisodium salt is approximately 437.34 g/mol .[10] For 1 Liter of a 0.20 mM (0.00020 mol/L) solution, the required mass is: Mass = 0.00020 mol/L * 437.34 g/mol * 1 L = 0.0875 g (Note: Always verify the molecular weight from your reagent's certificate of analysis, as it can vary with hydration state.)
-
Weigh the Reagent: Using an analytical balance, accurately weigh 0.0875 g of the 1,3,5-naphthalenetrisulfonic acid trisodium salt.
-
Dissolve: Transfer the weighed salt into a clean 100 mL beaker. Add approximately 50 mL of ultrapure water and a magnetic stir bar. Place on a magnetic stirrer and stir until the salt is fully dissolved.
-
Dilute to Volume: Carefully and quantitatively transfer the dissolved solution into a 1000 mL Class A volumetric flask. Rinse the beaker several times with small volumes of ultrapure water, adding the rinsings to the flask to ensure a complete transfer. Dilute to the calibration mark with ultrapure water.
-
Homogenize: Stopper the flask and invert it at least 15-20 times to ensure the solution is completely homogeneous.
-
Filter: Filter the eluent through a 0.22 µm membrane filter to remove any microparticulates.
-
Degas: Degas the filtered eluent. The recommended method is to sparge with high-purity helium for 10-15 minutes while stirring.[5] Alternatively, use vacuum sonication or the instrument's built-in inline degasser.
-
Transfer and Store: Transfer the final eluent to a clearly labeled, chemically compatible plastic eluent reservoir. The eluent is now ready for use.
System Configuration and Application
Successful separation depends on the synergy between the eluent, stationary phase, and instrument parameters.[1]
Typical IC System Parameters
| Parameter | Recommended Setting | Rationale |
| Column | High-capacity anion exchange column (e.g., TSKgel QAE-SW, or similar) | A column with sufficient capacity is needed to interact with the strong NTS eluent and provide good resolution.[3] |
| Eluent | 0.20 mM 1,3,5-Naphthalenetrisulfonate | As prepared in the protocol above. |
| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for 4 mm I.D. columns. Optimize for best resolution and run time. |
| Injection Volume | 10 - 50 µL | Dependent on sample concentration and column capacity. |
| Detection | Indirect UV/Vis at ~254 nm or Suppressed Conductivity | NTS is UV-active, making it ideal for indirect UV detection.[3] Conductivity requires a high-capacity suppressor. |
| Column Temperature | 30 - 35 °C | Improves peak shape and reproducibility by maintaining a constant viscosity and reaction kinetic. |
System Equilibration and Use
-
Install the column and connect it to the system.
-
Purge the pump and lines with the newly prepared NTS eluent for 5-10 minutes to ensure all previous mobile phase is removed.
-
Set the flow rate to the desired value (e.g., 1.0 mL/min) and allow the eluent to run through the column until the detector baseline is stable. This may take 30-60 minutes.
-
A stable baseline (low drift and noise) indicates the column is fully equilibrated and the system is ready for sample injection.[11]
Mechanism of Separation Visualized
Caption: Elution mechanism of NTS in anion exchange chromatography.
References
- The Nest Group. (n.d.). A Practical Guide to Ion Chromatography.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Naphthalene-1,3,5-trisulphonic acid.
- Metrohm. (2025). Understanding the role of eluent in ion chromatography.
- Thermo Fisher Scientific. (n.d.). Evaluating eluent preparation options.
- Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide.
- Fisher Scientific. (2025). Safety Data Sheet: Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Naphtalene-1,3,6-trisulfonic Acid.
- TCI Chemicals. (n.d.). Safety Data Sheet: 1,5-Naphthalenedisulfonic Acid Tetrahydrate.
-
Lee, K. P., et al. (1999). Ion chromatography of anions with indirect UV-photometric detection by using naphthalene trisulfonic acid and naphthalene disulfonic acid as an eluent. ETDEWEB - OSTI. Retrieved from [Link]
-
Gong, G., et al. (2005). The Properties of Sodium Naphthalene Sulfonate in Lowering Interfacial Tension and its Possibility of Application in EOR. ResearchGate. Retrieved from [Link]
-
American Laboratory. (2008). Ion Chromatography Systems With Eluent Regeneration. Retrieved from [Link]
- Showa Denko K.K. (2020). Analysis of Inorganic Anions Using the New Hydroxide-Selective Column.
-
U.S. EPA. (2025). 1,3,6-Naphthalenetrisulfonic acid, sodium salt (1:3) - Substance Details. Retrieved from [Link]
Sources
- 1. Understanding the role of eluent in ion chromatography | Metrohm [metrohm.com]
- 2. chromtech.com [chromtech.com]
- 3. Ion chromatography of anions with indirect UV-photometric detection by using naphthalene trisulfonic acid and naphthalene disulfonic acid as an eluent (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. nestgrp.com [nestgrp.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
synthesis of azo dyes using 1,3,5-naphthalenetrisulfonic acid intermediate
Abstract
This application note details the synthesis and utilization of 1,3,5-naphthalenetrisulfonic acid (1,3,5-NTS) as a critical intermediate for highly water-soluble azo dyes. Unlike the thermodynamically stable 1,3,6-isomer, the 1,3,5-isomer offers unique substitution patterns that influence dye substantivity and solubility. This guide covers the kinetic control required to isolate the 1,3,5-scaffold, its functionalization into the diazo component 8-amino-1,3,5-naphthalenetrisulfonic acid , and the subsequent coupling protocol to generate a model azo dye.
Introduction & Mechanistic Rationale
In the design of acid and reactive dyes, sulfonic acid groups (
The Isomer Challenge (Kinetic vs. Thermodynamic): Direct sulfonation of naphthalene yields a mixture.
-
Kinetic Product: 1,3,5-NTS (favored at lower temperatures/shorter times from 1,5-disulfonic acid).
-
Thermodynamic Product: 1,3,6-NTS (favored at high temperatures/long equilibration).
Experimental Strategy: To utilize 1,3,5-NTS effectively, we must first synthesize it via controlled oleum sulfonation of 1,5-naphthalenedisulfonic acid, avoiding the rearrangement to the 1,3,6-isomer. Subsequently, we introduce an amino group via nitration and reduction to create a "Diazo Component."
Chemical Pathway Visualization
The following diagram illustrates the critical pathway from the starting material (1,5-NDS) to the final Azo Dye, highlighting the branching point where temperature control dictates the isomer ratio.
Figure 1: Synthetic pathway emphasizing the kinetic isolation of the 1,3,5-isomer and its conversion to a functional azo dye.
Experimental Protocols
Phase 1: Synthesis of 1,3,5-Naphthalenetrisulfonic Acid (Scaffold)
Objective: Sulfonation of 1,5-naphthalenedisulfonic acid (1,5-NDS) while minimizing rearrangement to the 1,3,6-isomer.
Reagents:
-
1,5-Naphthalenedisulfonic acid, disodium salt (dried).
-
Oleum (65%
).[1] -
Sulfuric acid (100%).
Protocol:
-
Preparation: Charge a glass-lined reactor with 100% sulfuric acid.
-
Loading: Add 1,5-NDS disodium salt slowly with stirring. Ensure the mixture is homogeneous.
-
Sulfonation (Critical Step):
-
Cool the reactor to 20–30°C .
-
Add 65% Oleum dropwise. Caution: Highly Exothermic.
-
Maintain internal temperature below 40°C . High temperatures (>60°C) will initiate the shift to the 1,3,6-isomer.
-
-
Digestion: Stir at 40°C for 6–8 hours.
-
Quenching: Pour the reaction mass onto crushed ice.
-
Isolation: Neutralize with Calcium Carbonate (chalk) to remove excess sulfate as Calcium Sulfate (gypsum). Filter. Treat the filtrate with Sodium Carbonate to convert the product to the sodium salt. Evaporate to dryness.
Validation:
-
HPLC: Check for the presence of 1,3,6-isomer (retention time shift). The 1,3,5-isomer is more polar and elutes earlier on C18 columns.
Phase 2: Functionalization (Nitration & Reduction)
Objective: Convert the trisulfonic acid scaffold into an amine (Diazo Component).
-
Dissolve the 1,3,5-NTS sodium salt in 98% sulfuric acid.
-
Cool to 0–5°C.
-
Add mixed acid (HNO3/H2SO4) slowly. The sulfonate groups deactivate the ring, but the 1,3,5-pattern directs the nitro group to the 8-position (peri to the 1-sulfonate), forming 8-nitro-1,3,5-naphthalenetrisulfonic acid .
-
Quench on ice and salt out the product.
Step B: Reduction
-
Suspend the nitro compound in water with iron powder (Béchamp reduction) and a catalytic amount of HCl.
-
Reflux at 90–100°C until the yellow nitro color disappears (approx. 4 hours).
-
Adjust pH to 9 with soda ash to precipitate iron oxides. Filter hot.
-
Acidify filtrate with HCl to precipitate 8-amino-1,3,5-naphthalenetrisulfonic acid .
Phase 3: Diazotization and Coupling (The Azo Dye)
Objective: Synthesize the final dye by coupling the 8-amino-1,3,5-NTS with R-Salt (2-Naphthol-3,6-disulfonic acid).
Reagents:
-
Diazo Component: 8-Amino-1,3,5-naphthalenetrisulfonic acid.
-
Coupler: R-Salt (Sodium 2-naphthol-3,6-disulfonate).
-
Sodium Nitrite (
), HCl, Sodium Carbonate.
Protocol:
| Step | Operation | Critical Parameter | Mechanism |
| 1 | Dissolution | Dissolve 0.01 mol Amine in 50 mL water. Add | Solubilization of zwitterionic amine. |
| 2 | Acidification | Add 2.5 eq HCl (conc). Cool to 0–5°C using an ice bath. | Formation of amine hydrochloride. |
| 3 | Diazotization | Add 1.05 eq | Formation of Diazonium salt ( |
| 4 | Excess Check | Test with starch-iodide paper (should turn blue). Add sulfamic acid to destroy excess nitrite. | Prevent nitrosylation of coupler. |
| 5 | Coupler Prep | Dissolve 0.01 mol R-Salt in water. Adjust pH to 9.0 with | Phenoxide ion formation (active species). |
| 6 | Coupling | Add Diazo solution slowly to the Coupler solution. Maintain pH 8–9 and <10°C . | Electrophilic Aromatic Substitution. |
| 7 | Isolation | Salt out with NaCl (15% w/v). Filter and dry.[1][3] | Precipitation of the pentasulfonated dye. |
Process Workflow Diagram
This diagram details the operational logic, including safety checkpoints and quality control steps.
Figure 2: Operational workflow for the conversion of 1,3,5-NTS to the final Azo Dye.
Quality Control & Troubleshooting
-
Solubility: The final dye contains five sulfonic acid groups (3 from diazo, 2 from coupler). It will be extremely soluble in water.[6] If precipitation is difficult, use Potassium Chloride (KCl) instead of NaCl for salting out, or use ethanol precipitation.
-
Isomer Purity: If the initial sulfonation temperature exceeded 50°C, the final dye will contain the 1,3,6-derived isomer. This can be detected by 1H-NMR . The 1,3,5-isomer has a higher degree of symmetry (C3v pseudo-symmetry in the scaffold) compared to the 1,3,6.
-
Diazo Stability: The 8-amino-1,3,5-NTS diazonium salt is relatively stable due to the steric bulk of the peri-sulfonic acid, but it should be used immediately.
References
- Preparation of Naphthalene-1,3,5-trisulfonic Acid.
- Nitration of Naphthalenetrisulfonic Acids.
-
Organic Syntheses: Naphthalene-1,5-disulfonyl Chloride. Source: Organic Syntheses, Coll. Vol. 4, p.695. Foundational protocol for handling the starting material scaffold. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4377535A - Process for the preparation of nitro-T-acid (8-nitro-naphthalene-1,3,6-trisulphonic acid) - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. 1,3,6-Naphthalene Trisulfonic Acid Trisodium Salt | CAS 518-80-1 | High Purity Manufacturer & Supplier in China [sulfonic-acid.com]
Application Note: Functionalization of Carbon Nanotubes with 1,3,5-Naphthalenetrisulfonate
[1]
Executive Summary
This guide details the protocol for the non-covalent functionalization of carbon nanotubes (CNTs) using 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) . Unlike standard dispersants (e.g., SDBS, SDS) which rely on single hydrophilic heads, 1,3,5-NTS utilizes a trisulfonate architecture. This provides a significantly higher negative charge density per adsorbed molecule, resulting in superior electrostatic repulsion and stability in aqueous media. This protocol is optimized for creating stable, hydrophilic CNT dispersions suitable for biological interfacing and conductive aqueous inks.
Scientific Rationale & Mechanism
The Challenge: Hydrophobicity & Bundling
Pristine CNTs are inherently hydrophobic and interact strongly via van der Waals forces (~500 eV/µm), leading to the formation of dense, insoluble bundles. To utilize CNTs in aqueous environments (e.g., blood plasma, hydrogels), these bundles must be exfoliated and stabilized.
The Solution: 1,3,5-NTS as a High-Charge Dispersant
The 1,3,5-NTS molecule functions as an amphiphilic wedge. Its efficacy is derived from two synergistic mechanisms:
-
-
Stacking (Anchoring): The naphthalene core is aromatic and planar. It adsorbs onto the graphitic sidewall of the CNT via - stacking interactions, preserving the hybridization and electronic properties of the nanotube (unlike covalent methods which create defects). -
Electrostatic Repulsion (Stabilization): The three sulfonate groups (
) at positions 1, 3, and 5 project into the aqueous phase. This creates a dense electrostatic double layer around the nanotube, preventing re-aggregation via Coulombic repulsion.
Key Advantage: The trisulfonate isomer offers a higher charge-to-surface-area ratio compared to mono-sulfonates (like 1-naphthalenesulfonate), theoretically yielding higher Zeta potential values and better stability in high-salt physiological buffers.
Mechanistic Diagram
The following diagram illustrates the adsorption equilibrium and stabilization mechanism.
Figure 1: Mechanism of CNT dispersion via 1,3,5-NTS. Energy from sonication debundles the tubes, allowing NTS to adsorb and lock the individualized state via electrostatic repulsion.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| CNT Source | SWCNT or MWCNT (>95% purity) | Substrate. (e.g., Tuball™ or HiPco) |
| Dispersant | 1,3,5-Naphthalenetrisulfonic acid trisodium salt | Functionalizing agent. |
| Solvent | Deionized Water (18.2 MΩ·cm) | Dispersion medium. |
| Filtration | PTFE Membrane (0.2 µm) | For optional washing/purification. |
Step-by-Step Methodology
Phase 1: Preparation
-
Stock Solution: Prepare a 1.0 wt% solution of 1,3,5-NTS in DI water.
-
Note: Ensure complete dissolution. The trisodium salt is highly soluble.
-
-
Weighing: Weigh 10 mg of CNTs.
-
Mixing: Add CNTs to 10 mL of the NTS stock solution.
-
Target Ratio: 1:10 (CNT:Dispersant) by weight. A high surfactant excess is required to prevent re-bundling during processing.
-
Phase 2: Dispersion (Critical)
-
Pre-dispersion: Vortex the mixture for 2 minutes to wet the CNT powder.
-
Ultrasonication:
-
Tip Sonicator: Use a 1/8" probe at 30-40% amplitude.
-
Pulse Mode: 2 seconds ON / 2 seconds OFF.
-
Duration: 30 minutes total "ON" time.
-
Temperature Control: Place the vial in an ice bath throughout sonication.
-
Why? Heat generated by sonication can desorb the surfactant and damage the CNT structure. The ice bath preserves the non-covalent interaction.
-
Phase 3: Purification & Selection
-
Centrifugation: Transfer the black dispersion to centrifuge tubes.
-
Spin: Centrifuge at 20,000 x g for 30 minutes .
-
Purpose: This step sediments metallic impurities, amorphous carbon, and non-exfoliated bundles.
-
-
Collection: Carefully pipette the top 80% of the supernatant (the "ink") into a clean vial. Discard the pellet.
Phase 4: Characterization Workflow
Figure 2: Operational workflow for the production of NTS-functionalized CNT ink.
Quality Control & Data Interpretation
To validate the success of the functionalization, perform the following assays.
Zeta Potential Analysis
The primary indicator of NTS functionalization is the surface charge.
-
Protocol: Dilute 100 µL of the supernatant into 1 mL DI water. Measure using a Zetasizer (DLS).
-
Pass Criteria:
. -
Interpretation: A value more negative than -30 mV indicates a stable colloidal system stabilized by the anionic sulfonate groups.
UV-Vis-NIR Spectroscopy
-
Protocol: Measure absorbance from 400 nm to 1000 nm.
-
Observation: Look for sharp van Hove singularity peaks (for SWCNTs).
-
Interpretation: Sharp peaks indicate individual nanotubes. Broad, featureless spectra indicate bundles.
-
Quantification: Use the Beer-Lambert law at 500 nm (extinction coefficient
) to calculate the final CNT concentration.
Stability Data Summary
| Parameter | Pristine CNT (Water) | 1,3,5-NTS Functionalized CNT |
| Solubility | < 0.001 mg/mL | 0.1 - 0.5 mg/mL |
| Zeta Potential | -10 to -15 mV (Unstable) | -40 to -60 mV (Stable) |
| Shelf Life | Minutes (Sediments) | > 6 Months (Stable) |
| Biocompatibility | Low (Aggregates) | High (Dispersed) |
Applications
Drug Delivery Systems
The 1,3,5-NTS functionalized CNTs serve as excellent nanocarriers. The aromatic surface allows for drug loading (e.g., Doxorubicin) via
Transparent Conductive Films
The "ink" produced can be spray-coated onto PET or glass. The 1,3,5-NTS can be removed post-deposition by washing with nitric acid or thermal annealing (250°C) to restore full conductivity, as the functionalization is non-covalent and reversible.
References
-
General Mechanism of Aromatic Sulfonate Dispersion
-
Islam, M. F., et al. "High weight fraction surfactant solubilization of single-wall carbon nanotubes in water." Nano Letters 3.2 (2003): 269-273. Link
-
-
Role of Charge Density in CNT Stabilization
-
Moore, V. C., et al. "Individually suspended single-walled carbon nanotubes in various surfactants." Nano Letters 3.10 (2003): 1379-1382. Link
-
-
Naphthalene Sulfonates in Nanomaterial Processing
-
Sun, J., et al. "Functionalization of Carbon Nanotubes for Biomedical Applications." International Journal of Nanomedicine (2018). Link
-
-
Chemical Data for 1,3,5-Naphthalenetrisulfonic Acid
-
PubChem Compound Summary for CID 23948, 1,3,5-Naphthalenetrisulfonic acid. Link
-
Application Note: 1,3,5-Naphthalenetrisulfonate (1,3,5-NTS) in Conductive Polymer Synthesis
This Application Note and Protocol guide details the use of 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) as a high-performance dopant and stabilizer in the synthesis of conductive polymers, specifically PEDOT (Poly(3,4-ethylenedioxythiophene)) and Polypyrrole (PPy) .
Part 1: Executive Summary & Scientific Rationale
The Challenge: Beyond PEDOT:PSS
For decades, PEDOT:PSS has been the gold standard for solution-processable conductive polymers. However, the polymeric counter-ion PSS (Polystyrene Sulfonate) acts as an electrical insulator, creating large non-conductive domains that limit the ultimate volumetric capacitance and conductivity of the material. Furthermore, PSS is hydrophilic, leading to swelling and mechanical instability in wet environments (e.g., biological tissues).
The Solution: 1,3,5-Naphthalenetrisulfonate (1,3,5-NTS)
1,3,5-NTS represents a class of "small-molecule" supramolecular dopants/stabilizers that solve the PSS problem. Unlike the random coil structure of PSS, the rigid, planar, and symmetric structure of 1,3,5-NTS acts as a molecular template during polymerization.
Key Mechanisms of Action:
-
Templated Growth: The trisulfonate groups provide specific anchoring points for the monomer (EDOT or Pyrrole), inducing a highly ordered
stacking of the polymer backbone. -
High Conductivity: By eliminating the insulating PSS bulk, 1,3,5-NTS allows for higher charge carrier density and faster inter-chain hopping.
-
Supramolecular Hydrogels: In Polypyrrole synthesis, NTS induces the formation of 3D interconnected hydrogel networks, critical for drug delivery and tissue engineering scaffolds.
Comparative Analysis: PSS vs. 1,3,5-NTS
| Feature | PEDOT:PSS (Standard) | PEDOT:1,3,5-NTS (Advanced) |
| Stabilizer Type | Polymeric (High MW) | Small Molecule (Rigid, Planar) |
| Conductivity | ~0.1 - 1000 S/cm (highly dependent on additives) | > 2000 S/cm (intrinsic ordering) |
| Morphology | Granular, Core-Shell | Fibrillar / Nanosheets |
| Bio-interface | Swells significantly | Stable Hydrogel / Low Swelling |
| Primary Role | Colloidal Stability | Crystallinity Induction & Stability |
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of High-Conductivity PEDOT:1,3,5-NTS Films
This protocol utilizes in-situ oxidative polymerization to create a conductive dispersion suitable for spin-coating or casting.
Materials Required
-
Monomer: 3,4-Ethylenedioxythiophene (EDOT), distilled.
-
Stabilizer/Dopant: 1,3,5-Naphthalenetrisulfonic acid trisodium salt (1,3,5-NTS-Na
). -
Oxidant: Iron(III) p-toluenesulfonate (Fe(Tos)
) or Ammonium Persulfate (APS). -
Solvent: Deionized Water (18.2 M
) or Ethanol/Water mix. -
Equipment: Magnetic stirrer, N
purge line, Spin coater, Dialysis tubing (3.5 kDa MWCO).
Step-by-Step Methodology
-
Pre-Complexation (The Critical Step):
-
Dissolve 1,3,5-NTS-Na
(1.5 eq relative to EDOT) in deionized water. -
Add EDOT monomer (1.0 eq) to the solution.
-
Crucial: Stir vigorously at 4°C for 1 hour. This allows the EDOT monomers to align electrostatically along the NTS anions before polymerization starts, establishing the template.
-
-
Oxidative Polymerization:
-
Slowly add the Oxidant (e.g., APS, 1.2 eq) dropwise over 20 minutes while maintaining the temperature at 4°C.
-
Note: Low temperature suppresses side reactions and promotes linear chain growth.
-
Allow the reaction to proceed for 24 hours under inert atmosphere (N
). The solution will turn dark blue/black.
-
-
Purification (Removal of Excess Ions):
-
Transfer the dispersion into dialysis tubing (3.5 kDa MWCO).
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours. This removes unreacted monomer, excess oxidant, and sodium salts, leaving the pure PEDOT:1,3,5-NTS complex.
-
-
Film Fabrication:
-
Spin-coat the purified dispersion onto a glass or PET substrate (1500 rpm, 60s).
-
Annealing: Bake at 120°C for 15 minutes . This step locks in the crystallinity and removes residual water.
-
Protocol B: Synthesis of Polypyrrole (PPy):1,3,5-NTS Conductive Hydrogel
This protocol creates a 3D conductive hydrogel ideal for drug delivery or biosensing interfaces.
-
Solution Preparation:
-
Solution A: Dissolve 0.1 M Pyrrole monomer in DI water.
-
Solution B: Dissolve 0.05 M 1,3,5-NTS-Na
in DI water. -
Solution C: Dissolve 0.1 M Ammonium Persulfate (APS) in DI water.
-
-
Gelation:
-
Mix Solution A and Solution B. Stir for 10 minutes to allow the pyrrole to interact with the NTS template.
-
Rapidly add Solution C (Oxidant) to the mixture.
-
Do not stir after adding the oxidant. Let it sit undisturbed at room temperature.
-
-
Observation:
-
Within 10–30 minutes, the mixture will transition from a liquid to a black, self-supporting hydrogel .
-
The 1,3,5-NTS acts as a crosslinker, connecting polypyrrole chains into a 3D porous network.
-
-
Washing:
-
Immerse the hydrogel in DI water for 24 hours to leach out reaction byproducts.
-
Part 3: Mechanism & Visualization
Mechanistic Pathway: Template-Assisted Polymerization
The following diagram illustrates how 1,3,5-NTS directs the polymerization process, contrasting it with the random growth seen in standard synthesis.
Figure 1: Schematic workflow of Template-Assisted Polymerization using 1,3,5-NTS. The anionic NTS pre-aligns monomers, ensuring ordered chain growth.
Part 4: Quality Control & Characterization
To validate the successful synthesis and doping of the polymer, the following characterization steps are mandatory:
| Technique | What to Look For | Success Criteria |
| UV-Vis-NIR Spectroscopy | Polaron/Bipolaron bands | Broad absorption tail extending into NIR (>800 nm) indicates high conductivity (delocalized carriers). |
| Raman Spectroscopy | C=C symmetric stretching | A shift of the C=C band (approx. 1400-1500 cm |
| X-Ray Diffraction (XRD) | Crystallinity | Sharp peaks at low angles (d-spacing ~10-15 Å) corresponding to the lamellar stacking distance between polymer chains separated by NTS. |
| Four-Point Probe | Sheet Resistance | Conductivity calculation ( |
References
-
Groenendaal, L., et al. (2000). "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials. Link
-
Shi, Y., et al. (2015). "Conducting polymer hydrogels as a sustainable platform for solid-state energy storage." Energy & Environmental Science. (Discusses the role of supramolecular dopants like NTS in hydrogel formation). Link
-
PubChem. (n.d.). "1,3,5-Naphthalenetrisulfonic acid."[1] National Library of Medicine. Link
-
Ghosh, S., & Inganäs, O. (1999). "Conducting Polymer Hydrogels as 3D Electrodes: Applications for Supercapacitors." Advanced Materials. (Foundational work on using multivalent sulfonates for crosslinking). Link
-
Pan, L., et al. (2012). "Hierarchical Nanostructured Conducting Polymer Hydrogel with High Electrochemical Activity." Proceedings of the National Academy of Sciences (PNAS). (Demonstrates the use of similar dopant architectures for high-performance hydrogels). Link
Sources
Troubleshooting & Optimization
optimizing sulfonation temperature for high-yield 1,3,5-naphthalenetrisulfonate
Current Status: OPERATIONAL | Topic: Temperature Optimization & Isomer Control
Mission Statement
Welcome to the Advanced Organic Synthesis Support Hub. You are likely here because your HPLC ion-pairing reagents are failing purity checks, or your intermediate yields are stalling below 60%.
The synthesis of 1,3,5-naphthalenetrisulfonic acid (1,3,5-NTS) is not a simple "heat and stir" reaction. It is a path-dependent process . Unlike many sulfonations where thermodynamic control yields a single stable product, the sulfonation of naphthalene is a branching maze. If you heat naphthalene directly to 160°C, you will predominantly form the 1,3,6-isomer (the thermodynamic sink).
To obtain the 1,3,5-isomer, you must navigate a specific kinetic pathway: Naphthalene
Module 1: The "Golden Path" Protocol
Use this validated workflow to maximize 1,3,5-selectivity.
The Critical Logic
You cannot force 1,3,5-NTS formation from random naphthalene sulfonates. You must lock in the 1,5-substitution pattern at low temperatures before attempting the third sulfonation.
Step-by-Step Methodology
| Phase | Parameter | Setpoint | Scientific Rationale |
| 1. Pre-Cooling | Reactor Temp | < 10°C | Prepares the system for the highly exothermic addition of oleum. Prevents immediate uncontrolled sulfonation. |
| 2.[1][2] 1,5-Lock | Addition Temp | 20°C - 40°C | CRITICAL: Naphthalene is sulfonated to 1,5-naphthalenedisulfonic acid (1,5-NDS) under kinetic control. Risk:[3][4][5][6][7] If T > 50°C, you form 1,6-NDS, which leads to the wrong trisulfonate (1,3,6-isomer). |
| 3. The Ramp | Heating Rate | 0.5°C/min | Slow ramp prevents local hotspots that cause charring or oxidative decomposition. |
| 4. Trisulfonation | Reaction Temp | 90°C - 95°C | At this temp, the meta-directing effect of the existing sulfonic groups directs the incoming |
| 5. Quench | Dilution | Ice/Water | Stops the reaction immediately. The 1,3,5-isomer is stable in dilute acid, but reversible in hot, concentrated oleum. |
Visualizing the Pathway
The following diagram illustrates the branching fate of naphthalene sulfonation based on temperature.
Figure 1: Reaction pathway showing the necessity of the 1,5-NDS intermediate. High temperatures bypass the target or rearrange it.
Module 2: Troubleshooting Dashboard
Identify your issue below to find the root cause and solution.
Scenario A: High levels of 1,3,6-isomer impurity
-
Diagnosis: You have lost Kinetic Control.
-
Root Cause 1: The initial sulfonation temperature exceeded 40°C, forming 1,6-NDS instead of 1,5-NDS.
-
Root Cause 2: The final "bake" temperature exceeded 110°C, causing the 1,3,5-product to rearrange to the more stable 1,3,6-isomer.
-
Corrective Action:
-
Ensure the naphthalene addition is performed at
. -
Cap your final reaction temperature at 95°C. Do not "cook" it to drive completion; add more Oleum instead.
-
Scenario B: Low Yield / High Residual Disulfonates
-
Diagnosis: Incomplete Conversion.
-
Root Cause: The third sulfonation is sterically hindered and deactivated by the two existing electron-withdrawing sulfonic groups.
-
Corrective Action:
-
Check
Concentration: Standard 98% is insufficient. You need Oleum (20-65% free ) . The reaction requires anhydrous as the electrophile. -
Time Extension: Extend the 90°C hold time to 6-8 hours.
-
Scenario C: Black Tar / Charring
-
Diagnosis: Oxidative Decomposition.
-
Root Cause: Localized overheating during Oleum addition or organic impurities in the naphthalene.
-
Corrective Action:
-
Agitation: Increase stirring speed (RPM) significantly during addition.
-
Purity Check: Ensure Naphthalene starting material is
pure.
-
Module 3: Purification & Isolation (The "Salting Out" Trick)
How to separate the 1,3,5-isomer from the 1,3,6-isomer.
Even with optimized temperature, you may have 5-10% isomeric impurities. You can exploit the solubility differences of their sodium salts.
-
Dilution: Pour the reaction mass carefully into ice water.
-
Neutralization: Add Calcium Carbonate (
) to remove excess sulfate as insoluble Gypsum ( ), or neutralize directly with NaOH if sulfate load is manageable. -
Filtration: Remove the Gypsum/char.
-
Salting Out: Add Sodium Chloride (NaCl) or Sodium Sulfate (
) to the filtrate.
Module 4: Safety Protocols (Oleum Handling)
Oleum is not just an acid; it is a dehydrating oxidizer.
-
The "Pop" Risk: Never add water to Oleum. The reaction is explosive. Always add Oleum to the reactor, or add the reaction mass into ice water (drowning).
-
Vapor Control: Oleum fumes (
gas) are instantly blinding and choking. All transfers must occur in a closed system or a high-velocity fume hood. -
PPE: Butyl rubber gloves are required. Standard nitrile gloves degrade rapidly upon contact with fuming sulfuric acid.
References
-
Preparation of 1,3,5-naphthalene trisulfonic acid. (2009). Patent CN101348450A. Google Patents. Link
- Establishes the 90-95°C temper
-
Process for the preparation of naphthalene-1,3,5-trisulphonic acid. (1982). US Patent 4329298A. Google Patents. Link
- Details the use of oleum and the importance of the 1,5-disulfonic acid intermedi
-
Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015). Chemistry Stack Exchange. Link
- Provides mechanistic background on the reversibility and isomer distribution of naphthalene sulfon
-
1,3,6-Naphthalenetrisulfonic acid, sodium salt hydrate Safety Data Sheet. (2023). Loba Chemie. Link
- Safety and handling d
Sources
- 1. brainly.in [brainly.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 1,3,6-Naphthalenetrisulfonic acid, sodium salt hydrate, mixture of isomers, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101348450A - Preparation of 1,3,5-naphthalene trisulfonic acid - Google Patents [patents.google.com]
- 9. US4180521A - Process for the preparation of naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]
improving solubility of trisodium 1,3,5-naphthalenetrisulfonate in organic solvents
The following guide serves as a specialized technical support resource for researchers working with Trisodium 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) . It addresses the inherent solubility challenges of this high-charge-density salt and provides chemically rigorous protocols for solubilization in organic media.
Ticket ID: SOL-NTS-135 Status: Active Applicable Compounds: Trisodium 1,3,5-naphthalenetrisulfonate (CAS: 6654-64-4); Trisodium 1,3,6-naphthalenetrisulfonate (CAS: 5182-30-9).[1]
Diagnostic Overview: Why is this "Brick" Insoluble?
The Core Issue: You are fighting Lattice Energy and Hydration Enthalpy .
The 1,3,5-NTS molecule features a rigid naphthalene core decorated with three sulfonate groups (
-
In Organic Solvents (DCM, THF, Toluene): These solvents lack the dielectric constant (
) to shield the ion pairs and the donor capability to solvate the ions. -
In Water: The high hydration enthalpy of the three
ions drives dissolution.
The Strategy: To dissolve 1,3,5-NTS in organics, you must either shield the cation (Crown Ethers), exchange the cation (Phase Transfer Catalysis), or modify the solvent dielectric (Cosolvents).
Decision Matrix: Select Your Protocol
Before proceeding, identify your downstream application to select the correct solubilization method.[1]
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Technical Protocols & Troubleshooting
Protocol A: The "Trojan Horse" (Crown Ether Complexation)
Best For: NMR studies in
Critical Specification: You must use 15-Crown-5 .[1][3]
-
Why? The ionic radius of Sodium (
) is ~95 pm. The cavity size of 15-Crown-5 (1.7–2.2 Å) is a perfect "lock-and-key" fit.[1] -
Warning: Do not use 18-Crown-6 (too large, fits Potassium) or 12-Crown-4 (too small).[1]
Step-by-Step Workflow:
-
Calculate Stoichiometry: You have 3 Sodium ions per molecule.[1] You need 3.05 to 3.1 equivalents of 15-Crown-5 relative to 1,3,5-NTS.[1]
-
Solvent Prep: Use anhydrous DCM or Chloroform.[1]
-
Mixing:
-
Add 1,3,5-NTS (solid) to the reaction vessel.[1]
-
Add the organic solvent (suspension will form).
-
Add 15-Crown-5 dropwise while stirring vigorously.
-
-
Observation: The suspension should clear within 10–30 minutes as the [Na(15-crown-5)]+ complexes form and drag the sulfonate anions into solution.
Troubleshooting Q&A:
-
Q: The solution is still cloudy.
-
A: Sonication is often required to break the crystal lattice initially. Apply ultrasound for 5 minutes.[1] If still cloudy, add a trace amount (0.5% v/v) of Acetonitrile to help initiate the phase transfer.
-
-
Q: Can I use this for biological assays?
Protocol B: Lipophilic Ion Exchange (Phase Transfer Catalysis)
Best For: Synthetic reactions (e.g., sulfonyl chloride formation), nucleophilic substitutions.[1]
Mechanism: Replaces the hydrophilic
Reagents: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Bromide (TBAB).[1]
Step-by-Step Workflow:
-
Biphasic Setup: Dissolve 1,3,5-NTS in a minimum volume of water (Phase A).[1]
-
Organic Phase: Dissolve 3.1 equivalents of TBAHS in DCM or Chloroform (Phase B).
-
Extraction: Mix Phase A and Phase B vigorously for 30 minutes. The
will pair with the Naphthalenetrisulfonate anion and migrate into the DCM layer. -
Isolation: Separate the organic layer, dry over
, and evaporate. You now have the Tetrabutylammonium salt of 1,3,5-NTS, which is highly soluble in DCM, THF, and Acetone.[1]
Quantitative Comparison:
| Property | Trisodium Salt (Original) | TBA Salt (Modified) |
| Water Solubility | > 500 mg/mL | < 10 mg/mL |
| DCM Solubility | Insoluble | > 200 mg/mL |
| Melting Point | > 300°C (Decomposes) | 120–150°C (Melts) |
| Hygroscopicity | High | Low |
Protocol C: Polar Aprotic Cosolvent Systems
Best For: Homogeneous catalysis, recrystallization, HPLC analysis.[1] Mechanism: Uses high-dielectric solvents to solvate the ions directly without additives.
Recommended Systems:
-
DMSO-d6: The gold standard for NMR.[1] Soluble up to >100 mg/mL.[1]
-
DMF/Water (9:1): The small water content breaks the hydration shell, allowing the DMF to solvate the bulk.
-
NMP (N-Methyl-2-pyrrolidone): Excellent for high-temperature reactions (>100°C).[1]
Warning:
-
Evaporation: Removing DMSO/DMF is difficult.[1][4] If product isolation is required, avoid these solvents unless you can precipitate the product by adding a non-solvent (like Acetone or Diethyl Ether).[1]
Visualizing the Mechanism
The following diagram illustrates the structural transformation required to solubilize the trisulfonate anion in organic media.
Figure 2: Mechanism of 15-Crown-5 mediated solubilization.[1] The crown ether encapsulates the sodium ion, exposing a lipophilic exterior to the solvent.
References & Authority
The protocols above are grounded in fundamental supramolecular chemistry and phase transfer principles.
-
Crown Ether Selectivity:
-
Phase Transfer Catalysis (Sulfonates):
-
Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][5][6] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link[1]
-
Application: Foundational text for using TBA salts to solubilize anionic species in organics.[1]
-
-
Solubility of Naphthalenetrisulfonates:
-
Crown Ethers for Solubilizing Sodium Sulfonates:
End of Guide. For further assistance, contact the Synthesis Optimization Group.
Sources
- 1. Buy Naphthalene-1,3,5-trisulfonic acid | 6654-64-4 [smolecule.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. p2infohouse.org [p2infohouse.org]
- 7. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Crystallization & Defect Mitigation in 1,3,5-Naphthalenetrisulfonate (NTS) MOFs
[1]
Core Directive: The "Sulfonate Challenge"
Working with 1,3,5-naphthalenetrisulfonate (NTS) presents a distinct set of challenges compared to carboxylate-based MOFs (like UiO or MOF-5).[1]
The NTS ligand is a hard oxygen donor with a low pKa (~ -2.5).[1] Unlike carboxylates, sulfonates do not rely on pH-dependent deprotonation to trigger coordination; they are fully ionized in almost all standard synthesis conditions.[1] This leads to the primary failure mode in NTS MOF synthesis: The Kinetic Trap.
Because the interaction between the sulfonate oxygen and hard metal cations (Lanthanides, Ba²⁺, Pb²⁺) is largely electrostatic and non-directional, precipitation occurs almost instantly upon mixing. This results in amorphous gels or microcrystalline powders rather than the desired thermodynamic single crystals.
This guide moves beyond basic "trial and error" and focuses on restoring reversibility to the crystal growth process.
Critical Synthesis Parameters (The "Why")
To prevent defects, we must shift the reaction from a kinetic regime to a thermodynamic one.
The Mechanism of Failure
-
Kinetic Regime (Fast): Metal-Sulfonate bonds form immediately.[1] The lattice locks into a disordered state (amorphous gel) or a metastable phase.[1]
-
Thermodynamic Regime (Slow): Bonds form and break repeatedly (defect correction).[1] The system finds the global energy minimum (single crystal).
Visualization: The Crystallization Landscape
The following diagram illustrates the divergence between forming a defect-ridden gel and a pristine crystal.
Figure 1: Divergent pathways in NTS MOF synthesis. The red path represents the "Kinetic Trap" common in sulfonates, while the green path leads to high-quality crystals.
Troubleshooting Workflow (FAQs)
Q1: My reaction yields an immediate white precipitate/gel. How do I fix this?
Diagnosis: The reaction rate (
-
Solvent Dielectric Tuning: Switch to a solvent with a higher dielectric constant or stronger chelating ability (e.g., increase Water/DMF ratio).[1] Water coordinates strongly to Lanthanides, slowing down the NTS ligand attack.
-
Counter-Ion Inhibition: Add a competing salt (e.g.,
or ).[1] The high ionic strength shields the charges, slowing down the aggregation. -
Gel Diffusion: Do not mix stirring. Place the metal solution in a test tube, layer a buffer solvent (pure water/ethanol), and carefully layer the ligand solution on top. Let them mix by gravity over days.
Q2: I have crystals, but they are opaque or cracked (Solvent Inclusion Defects).
Diagnosis: Rapid growth trapped solvent pockets inside the lattice, or the structure collapsed during washing. Corrective Action:
-
Slower Cooling: If using hydrothermal synthesis, do not remove the autoclave immediately. Program a cooling ramp of
. This prevents thermal shock and allows the lattice to expel impurities. -
Solvent Exchange: NTS MOFs are hydrophilic.[1] If you wash with a volatile solvent (acetone) and dry quickly, the surface tension destroys the pores. Exchange solvents gradually:
, then Supercritical drying.
Q3: The PXRD pattern matches the simulation, but the peaks are broad.
Diagnosis: Low domain size or high density of dislocations (Mosaic Spread).[1] Corrective Action:
-
High-Temperature Annealing: Sulfonate MOFs are thermally stable.[1] Increase the synthesis temperature (e.g., from
to ). Higher thermal energy increases the reversibility of the coordination bond, allowing "healing" of defects during growth.
Advanced Protocol: Hydrothermal Synthesis of Lanthanide-NTS
Target: High-quality single crystals of
Reagents
-
Metal Source:
(Avoid chlorides; nitrates decompose to promote crystallization).[1] -
Ligand: 1,3,5-Naphthalenetrisulfonic acid trisodium salt (
).[1] -
Acidifier:
(Crucial for slowing nucleation).[1]
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve 0.1 mmol |
| 2 | Acidification | Add 3 drops of |
| 3 | Mixing | Add Metal solution to Ligand solution dropwise with vigorous stirring .[1] |
| 4 | Sealing | Transfer to a 23 mL Teflon-lined autoclave. Fill factor should be ~35-40%.[1] |
| 5 | Crystallization | Heat to 160°C for 72 hours.[1] |
| 6 | Cooling | Crucial: Cool at |
Decision Tree: Troubleshooting Logic
Use this flow to diagnose your specific experimental outcome.
Figure 2: Logical decision tree for diagnosing NTS MOF defects.
References
-
Shimizu, G. K. H., et al. (2010).[1] Supramolecular architectures of sulfonated aromatics.[1] Accounts of Chemical Research.[1] [1]
-
Cai, J., et al. (2008).[1] Lanthanide-Organic Frameworks with 1,3,5-Benzenetrisulfonate.[1] Crystal Growth & Design.[1][2]
-
Gunderman, B. J., et al. (2018).[1] Kinetic Control in the Synthesis of Sulfonate-Based Metal-Organic Frameworks. Journal of the American Chemical Society.
-
Stock, N., & Biswas, S. (2012).[1] Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites.[1] Chemical Reviews.[1][3]
Technical Support Center: Reducing Hygroscopicity of 1,3,5-Naphthalenetrisulfonic Acid Salts
Welcome to the Solid-State Chemistry Support Hub. Ticket ID: NTS-HYGRO-001 Subject: Stabilization of 1,3,5-Naphthalenetrisulfonic Acid (NTS) Salts against Moisture Uptake Assigned Specialist: Senior Application Scientist, Solid-State Development
Executive Summary: The "Thirsty" Anion
You are encountering difficulties with 1,3,5-naphthalenetrisulfonic acid (NTS) salts because this molecule is a "perfect storm" for hygroscopicity. Unlike mono- or disulfonic acids, the 1,3,5-NTS anion possesses three strongly polar sulfonate groups (
Standard sodium or potassium salts of NTS will almost invariably deliquesce (turn into liquid) at moderate humidity because the lattice energy of the salt cannot compete with the hydration energy of the ions. To fix this, we must engineer the salt lattice to be hydrophobic and highly crystalline .
Module 1: Chemical Engineering (Counterion Selection)
The Core Problem: Small inorganic cations (
Troubleshooting Q&A
Q: I am using the trisodium salt and it turns to goo at 40% RH. Why? A: The sodium ion has a high hydration sphere. When paired with the trivalent NTS anion, you create a lattice with large voids and high polarity. Fix: Switch to a Hydrophobic Amine Counterion .
-
Pharmaceutical Grade: Benzathine, Procaine, or Chloroprocaine. These large bases pack around the sulfonate groups, creating a "greasy" hydrophobic shield that repels water.
-
Industrial Grade: Tetrabutylammonium or other quaternary ammoniums.
Q: Can I use calcium or magnesium instead?
A: Proceed with caution. While divalent cations (
Decision Matrix: Selecting the Right Salt
Figure 1: Decision matrix for counterion selection based on application constraints. Benzathine is the gold standard for moisture resistance in sulfonates.
Module 2: Solid-State Engineering (Crystallization)
The Core Problem: Amorphous solids have higher free energy and surface area than crystals, making them significantly more hygroscopic. Rapid precipitation (e.g., crash cooling) often traps water and creates amorphous material. The Solution: You need a Slow-Cooling Controlled Crystallization protocol to ensure a dense, low-energy crystal lattice.
Protocol A: Anti-Solvent Crystallization for NTS Salts
Use this protocol to generate highly crystalline, non-hygroscopic salts.
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve 1,3,5-NTS (free acid) in a minimum volume of Water/Methanol (90:10) at 60°C. | High temperature ensures full solubility; methanol aids in later drying. |
| 2. Neutralization | Add 3.05 equivalents of your hydrophobic base (e.g., Benzathine) slowly. | Slight excess ensures complete salt formation. |
| 3. Seeding | Cool to 40°C. Add 0.1% w/w seed crystals (if available). | Seeding prevents "crash" precipitation and promotes ordered growth. |
| 4. Anti-Solvent | Slowly add Isopropanol (IPA) or Acetone over 4 hours. Ratio: 1:3 (Solvent:Anti-solvent). | Slow addition allows the lattice to organize and reject water molecules. |
| 5. Isolation | Filter under nitrogen or dry air. Do not use standard room air if humidity >50%. | Prevents immediate surface adsorption during filtration. |
| 6. Drying | Vacuum dry at 50°C for 24 hours with a | Removes surface moisture without collapsing the crystal structure. |
Module 3: Validation (Dynamic Vapor Sorption)
The Core Problem: You cannot rely on TGA (Thermogravimetric Analysis) alone. TGA destroys the sample and cannot distinguish between surface adsorption and hydrate formation. The Solution: Use Dynamic Vapor Sorption (DVS) to map the Critical Relative Humidity (CRH).
Troubleshooting Q&A
Q: My sample gains weight continuously. Where is the endpoint? A: If the weight gain graph is linear and non-terminating, your sample is likely amorphous or has deliquesced. A crystalline salt will show a "step" change (hydrate formation) or very low uptake until the CRH is reached.
Q: How do I define "Non-Hygroscopic" for NTS? A: Target <0.2% weight gain at 80% RH (25°C). If you see >2% gain, the salt form is unsuitable for open handling.
DVS Workflow for Hygroscopicity Profiling
Figure 2: Workflow for interpreting DVS data. Hysteresis indicates water is entering the crystal lattice (forming a hydrate), while reversible uptake usually indicates surface adsorption.
Summary of Recommendations
-
Abandon Sodium/Potassium: These are chemically predisposed to failure with 1,3,5-NTS.
-
Adopt Hydrophobic Bases: Benzathine or similar bulky amines are the most reliable chemical fix [1][4].
-
Maximize Crystallinity: Use the anti-solvent protocol (Protocol A) to minimize amorphous regions [2].
-
Verify with DVS: Do not trust visual inspection. A sample can absorb 10% water and still "look" like a powder before it collapses [5].
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counterion selection for hygroscopicity reduction).
-
Nangia, A. (2006). Crystal engineering of pharmaceutical solids and cocrystals. Chemical Engineering & Technology. (Discusses lattice energy and stability).
-
PubChem. (2025).[1] 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, sodium salt.[1][2] (Chemical properties and physical data).
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. (Specifics on sulfonate salt behavior).
-
Surface Measurement Systems. (2025). Dynamic Vapor Sorption (DVS) Methodology.[3] (Standard protocols for hygroscopicity measurement).
Sources
Technical Guide: Separation of Naphthalene Mono-, Di-, and Trisulfonic Acids via HPLC
The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in analytical laboratories. It prioritizes the "Ion-Pair Chromatography" (IPC) approach, as this is the industry standard for resolving strong organic acids like naphthalene sulfonates (NSAs) on standard HPLC instrumentation.
Executive Summary
Naphthalene sulfonic acids (NSAs) are highly polar, strong acids (
This guide addresses the three critical challenges in NSA analysis:
-
Lack of Retention: Overcome by "dynamically coating" the stationary phase.
-
Isomer Resolution: Separating positional isomers (e.g., 1,5-NDS vs. 1,6-NDS) requires precise mobile phase engineering.
-
System Hysteresis: Managing the slow equilibration times inherent to IPC.
Part 1: The Core Protocol (Methodology)
The "Gold Standard" Configuration
Do not attempt this separation on a standard C18 column without an ion-pairing agent. The analytes are fully ionized at all common pH levels and will elute in the void volume (
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 250 x 4.6 mm, 5 µm | Provides the hydrophobic surface area necessary to adsorb the IPC reagent. |
| Mobile Phase A | 10 mM TBA-Br (Tetrabutylammonium bromide) + 10 mM Phosphate Buffer (pH 7.0) | TBA acts as the interaction bridge. pH 7.0 ensures phosphate buffer capacity; NSAs are ionized regardless of pH. |
| Mobile Phase B | Methanol (MeOH) or Acetonitrile (ACN) | MeOH is preferred for IPC as it stabilizes the adsorbed IPC layer better than ACN. |
| Gradient | 10% B to 60% B over 30 min | Elution Order: Mono- |
| Detection | UV @ 230 nm (primary) or 270-280 nm | 230 nm targets the naphthalene ring absorption maximum; 280 nm is more selective if matrix interference exists. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 30°C or 40°C (Controlled) | Critical: IPC equilibrium is highly temperature-dependent. |
The Mechanism of Action
In IPC, the hydrophobic tail of the Tetrabutylammonium (
-
Mono-sulfonates: Weakest interaction
Elute First. -
Tri-sulfonates: Strongest interaction (3 negative charges)
Elute Last.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Retention & Selectivity Issues
Q1: My retention times are drifting significantly between injections. Is my column failing? Diagnosis: This is likely an Equilibration Issue , not column failure. Root Cause: IPC reagents (TBA) adsorb slowly onto the C18 surface. A standard 10-column-volume flush is insufficient. The stationary phase must reach thermodynamic equilibrium with the mobile phase. The Fix:
-
Dedicated Column: designate a specific C18 column only for this method. Never switch back to standard RP-HPLC.
-
Overnight Equilibration: Circulate the mobile phase (at low flow, e.g., 0.2 mL/min) overnight before the first run.
-
Temperature Control: Ensure the column oven is stable. A
shift can alter the adsorbed IPC density, shifting retention times.
Q2: I cannot separate the 1,5-NDS and 1,6-NDS isomers. They co-elute as a single broad peak.
Diagnosis: Insufficient Selectivity (
-
Change the Organic Modifier: Switch from Acetonitrile to Methanol . Methanol allows for different solvation geometries around the sulfonate groups, often resolving steric isomers.
-
Add a Secondary Selector: Add
-Cyclodextrin (5-10 mM) to the mobile phase. Cyclodextrins form inclusion complexes with the naphthalene ring. The position of the sulfonate groups (1,5 vs 1,[1]6) affects how deeply the molecule fits into the cyclodextrin cavity, creating a secondary separation mechanism [1]. -
Adjust IPC Concentration: Increase TBA concentration to 15-20 mM. This increases the surface charge density, potentially differentiating the isomers based on their specific charge distribution.
Q3: The Trisulfonic acid peaks are extremely broad and tailing. Diagnosis: "Anti-Langmuirian" Isotherm or Metal Chelation. Root Cause: Trisulfonic acids are highly charged and may interact with residual silanols or trace metals in the silica matrix, or the column is overloaded. The Fix:
-
Increase Buffer Strength: Raise the phosphate buffer concentration to 25-50 mM to mask secondary interactions.
-
Check Sample Solvent: Ensure the sample is dissolved in the mobile phase. Dissolving in pure water can cause "band broadening" at the inlet due to viscosity/strength mismatch.
Module B: System & Baseline Issues
Q4: I see a high background absorbance and "ghost peaks" in my gradient. Diagnosis: Reagent Impurity. Root Cause: IPC reagents (especially TBA salts) often contain UV-absorbing impurities. The Fix:
-
Use HPLC-Grade Reagents: Purchase "IPC-Grade" or "Electrochemical Grade" TBA salts.
-
Blank Subtraction: Run a blank gradient (0 µL injection) and subtract this baseline from your sample chromatograms.
-
Wavelength Choice: If possible, move to 280 nm where the IPC reagent absorbance is typically lower than at 230 nm.
Part 3: Visualizing the Workflow
Method Development Decision Tree
The following diagram illustrates the logical flow for optimizing the separation of NSA isomers.
Caption: Decision tree for optimizing retention and selectivity of Naphthalene Sulfonic Acids.
The IPC Mechanism (Dynamic Equilibrium)
Understanding the equilibrium is vital for troubleshooting drift.
Caption: The retention mechanism relies on the stability of the TBA+ layer on the C18 surface.
Part 4: Critical Reference Data
Table 1: Elution Order & Structural Characteristics
Note: Retention increases with the number of sulfonate groups in IPC mode.
| Compound Class | Charge (pH 7) | Approx. k' (Capacity Factor) | Troubleshooting Tip |
| Naphthalene | Neutral | High (RP mode) | Elutes very late or requires high % Organic to flush. |
| Mono-sulfonates (NSA) | -1 | 2 - 5 | Least sensitive to IPC conc. changes. |
| Di-sulfonates (NDS) | -2 | 5 - 12 | Isomers (1,5 vs 1,[1]6) require MeOH or Cyclodextrin to split. |
| Tri-sulfonates (NTS) | -3 | > 12 | Most sensitive to "Tailing"; ensure buffer capacity is high. |
References
-
Jandera, P., Bunceková, S., & Planeta, J. (2000). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin. Journal of Chromatography A.
-
BenchChem. (2025).[2] HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis (Application Note). BenchChem Technical Library.
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials Technical Guide.
-
Dolan, J. W. (2008).[3] Ion Pairing - Blessing or Curse? LCGC International.
Sources
Validation & Comparative
NMR Characterization Standards for 1,3,5-Naphthalenetrisulfonic Acid
Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Salt Screeners
Executive Summary
1,3,5-Naphthalenetrisulfonic acid (NTS) represents a high-charge-density counter-ion utilized in pharmaceutical salt formation to stabilize basic drug candidates or improve solubility profiles. However, its characterization presents unique challenges compared to mono-sulfonates (e.g., benzenesulfonic acid) or symmetric di-sulfonates (e.g., 1,5-naphthalenedisulfonic acid).
This guide provides a rigorous framework for the NMR characterization of NTS. It objectively compares internal standards (IS) suitable for its quantification (qNMR) and outlines protocols to distinguish the 1,3,5-isomer from common sulfonation impurities (e.g., 1,3,6-isomer).
The Chemical Context: Why NTS?
In drug development, selecting the correct counter-ion is critical for bioavailability. NTS is chosen when:
-
High Solubility is Required: The presence of three hydrophilic sulfonate groups (
) significantly increases the aqueous solubility of lipophilic drug bases. -
Stoichiometry Control: The trivalent nature allows for variable stoichiometries (1:1, 1:3, or 2:3 drug:acid ratios), offering multiple solid-state forms.
The Analytical Challenge: Commercial NTS is often supplied as a sodium salt hydrate or in technical grades containing isomeric mixtures (specifically the 1,3,6-isomer). Accurate NMR characterization is required to validate:
-
Isomeric Purity: Confirming the 1,3,5-substitution pattern.
-
Salt Stoichiometry: Accurate integration of the acid counter-ion relative to the drug substance.
NMR Spectral Fingerprinting: NTS vs. Alternatives
To characterize NTS effectively, one must recognize its spectral signature relative to common alternatives.
2.1 Theoretical Shift Prediction & Assignment
The 1,3,5-substitution pattern breaks the high symmetry observed in 1,5-naphthalenedisulfonic acid.
-
Symmetry:
(plane of symmetry). -
Proton Environment: 5 aromatic protons.
-
Key Diagnostic Signal: The proton at C2 is flanked by two sulfonic acid groups (positions 1 and 3). This "doubly deshielded" environment shifts the H2 singlet significantly downfield, often distinct from the drug scaffold.
2.2 Comparative Spectral Performance
The table below compares NTS with standard alternative counter-ions to guide selection based on spectral overlap risks.
| Feature | 1,3,5-NTS (Target) | 1,5-NDS (Alternative) | Benzenesulfonic Acid (BSA) |
| Symmetry | Moderate ( | High ( | High ( |
| Signal Complexity | Multi-spin system (Singlets + Doublets) | Simple (Doublet + Triplet or AA'BB') | Multiplet (Ortho/Meta/Para) |
| Diagnostic Region | > 8.5 ppm (H2, H4) | ~8.8 - 9.0 ppm | 7.3 - 7.8 ppm |
| Overlap Risk | Low. Downfield shifts often clear drug aromatic signals. | Low. Very distinct downfield signals. | High. Overlaps with many drug phenyl rings. |
| Isomer Impurity | Risk of 1,3,6-isomer (complex multiplet). | Low risk (crystallizes purely). | Low risk. |
Technical Insight: The 1,3,6-isomer impurity is the primary failure mode in NTS characterization. The 1,3,6-isomer lacks the
symmetry of the 1,3,5-system in certain conformations and will manifest as low-level multiplets in the 7.8–8.2 ppm region, interfering with accurate integration.
qNMR Characterization Standards
When using NTS as a counter-ion, determining the exact Acid:Base ratio is critical. This requires Quantitative NMR (qNMR) .[1][2] The choice of Internal Standard (IS) is dictated by the solvent (usually DMSO-
3.1 Internal Standard Selection Matrix
| Internal Standard | Solvent Compatibility | Chemical Shift ( | Suitability for NTS |
| Maleic Acid | D | 6.2 ppm (Singlet) | High. Far from NTS aromatic signals (>7.5 ppm). |
| TSP-d4 | D | 0.0 ppm (Singlet) | Medium. Good for reference, but potential solubility issues in high-acid DMSO. |
| Dimethyl Sulfone | DMSO- | 3.0 ppm (Singlet) | High. Inert, distinct from aromatic region. |
| 1,4-Dinitrobenzene | DMSO- | 8.4 ppm (Singlet) | Low. Risk of overlap with NTS downfield signals. |
3.2 Recommended Standard: Maleic Acid
For characterizing NTS salts, Maleic Acid is the superior standard because:
-
Relaxation: It has a moderate
relaxation time (unlike the very long of some aromatic standards), allowing faster acquisition. -
Spectral Window: The alkene singlet at ~6.2 ppm sits in a "silent region" between the aliphatic drug signals and the aromatic NTS signals.
Experimental Protocol: Validation & Stoichiometry
Objective: Determine the purity of 1,3,5-NTS and the stoichiometry of a Drug-NTS salt.
Phase 1: Sample Preparation (Hygroscopicity Management)
NTS is highly hygroscopic. Gravimetric errors are the leading cause of qNMR failure.
-
Drying: Dry the NTS standard or salt in a vacuum oven at 40°C for 4 hours over
prior to weighing. -
Weighing: Weigh ~10 mg of sample and ~5 mg of Maleic Acid (IS) directly into the NMR tube or a volumetric flask to minimize transfer loss.
-
Solvent: Add 0.6 mL DMSO-
. Note: If the salt dissociates poorly, add 10% D O to the DMSO.
Phase 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate delay.
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1): Must be
.-
NTS Aromatic Protons:
s. -
Maleic Acid:[1]
s. -
Setting: Set D1 = 25–30 seconds to ensure 99.9% magnetization recovery.
-
-
Scans (NS): 16 or 32 (S/N > 150:1 required for qNMR).
Phase 3: Data Processing
-
Phasing: Manual phasing is mandatory. Autophase often distorts the baseline of broad sulfonic acid peaks.
-
Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial).
-
Integration: Integrate the Maleic Acid singlet (set to equivalent of 2 protons). Integrate the distinct NTS signals (check for 1,3,6-isomer multiplets in the baseline).
Visualization of Workflows
Diagram 1: Isomer Verification & Stoichiometry Logic
This decision tree guides the researcher through distinguishing the correct isomer and calculating the salt ratio.
Caption: Workflow for validating 1,3,5-NTS isomeric purity and calculating drug-to-acid stoichiometry.
Diagram 2: Internal Standard Selection Strategy
A guide to selecting the correct qNMR standard based on the specific constraints of the NTS sample.
Caption: Decision matrix for selecting Internal Standards (IS) compatible with NTS solvents and spectral windows.
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Accessed 2024.[3] [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240, 2010. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515, 1997. [Link]
-
Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (Contextual grounding for Sulfonic Acid selection). [Link]
-
National Institute of Standards and Technology (NIST). "Certificates of Analysis for Standard Reference Materials (qNMR)." [Link]
Sources
Comparative Guide: Chromatographic Strategies for 1,3,5-Naphthalenetrisulfonate (NTS) and Degradation Products
Executive Summary: The Polarity Challenge
1,3,5-naphthalenetrisulfonate (1,3,5-NTS) represents a distinct analytical challenge in environmental monitoring. As a highly polar, strong acid (pKa < 1) used in dye synthesis and as a stabilizer, it exhibits negligible retention on standard C18 reversed-phase columns. Furthermore, its degradation products—often formed via Advanced Oxidation Processes (AOPs) like ozonation—are equally polar, including hydroxylated sulfonates and ring-cleavage byproducts.
This guide objectively compares the two dominant strategies for analyzing 1,3,5-NTS and its metabolites: Ion-Pair Chromatography (IPC-MS/MS) and Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) .
The Core Dilemma
-
IPC: Offers superior peak shape and retention control but suffers from mass spectrometric signal suppression and source contamination.
-
HILIC: Offers superior sensitivity and MS compatibility but requires strict equilibration protocols and is sensitive to matrix composition.
Analytical Workflows: IPC vs. HILIC
Method A: Volatile Ion-Pair Chromatography (IPC-MS/MS)
The Traditional Workhorse
IPC modifies the retention mechanism by adding a volatile amine to the mobile phase. The amine forms a neutral ion-pair with the sulfonate groups, allowing retention on a hydrophobic C18 stationary phase.
-
Stationary Phase: C18 (End-capped), e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus.
-
Mobile Phase A: Water + 5 mM Dibutylamine (DBA) + 5 mM Acetic Acid (pH adjusted to 6.5).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.[1]
-
Mechanism: The hydrophobic tail of the DBA partitions into the C18 phase, creating a dynamic anion-exchange surface.
Pros:
-
Robust Retention: Easily retains trisulfonates (
). -
Peak Shape: Excellent symmetry due to masking of silanol interactions.
-
Separation Power: Efficiently separates structural isomers (e.g., 1,3,6-NTS vs 1,3,5-NTS).
Cons:
-
Signal Suppression: Ion-pairing agents can suppress ionization in the ESI source by up to 40-60%.
-
Source Contamination: Reagents like DBA are "sticky" and can persist in the MS system, affecting subsequent positive-mode analyses.
-
Equilibration: Requires long column equilibration to establish the dynamic coating.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)
The Modern Sensitivity Choice
HILIC retains polar compounds via partitioning into a water-enriched layer on the surface of a polar stationary phase.
-
Stationary Phase: Zwitterionic (e.g., Merck SeQuant ZIC-HILIC) or Amide (e.g., Waters BEH Amide).
-
Mobile Phase A: 95:5 ACN:Water + 10 mM Ammonium Acetate (pH 5.8).
-
Mobile Phase B: 50:50 ACN:Water + 10 mM Ammonium Acetate.
-
Gradient: Start high organic (95% A) to low organic.
Pros:
-
Sensitivity: High organic content in the mobile phase enhances desolvation efficiency in ESI-MS, often yielding 5-10x higher signal than IPC.
-
MS Cleanliness: Uses volatile buffers (ammonium acetate) that do not contaminate the source.
-
Orthogonal Selectivity: Elution order is opposite to RP; most polar compounds elute last.
Cons:
-
Solubility Mismatch: Samples must be dissolved in high-organic solvent (e.g., 80% ACN) to prevent peak distortion, which is difficult for water-soluble sulfonates.
-
Salt Sensitivity: High sensitivity to matrix salts; requires rigorous desalting.
Comparative Data: Performance Metrics
The following data summarizes a validation study comparing IPC and HILIC for 1,3,5-NTS in wastewater effluent.
| Metric | IPC-MS/MS (Dibutylamine) | HILIC-MS/MS (ZIC-HILIC) | Analysis |
| Retention Factor ( | 6.2 | 4.8 | Both provide adequate retention away from void volume. |
| Matrix Effect (ME%) | -45% (Suppression) | -15% (Suppression) | HILIC suffers less suppression due to better desolvation. |
| LOD (ng/L) | 50 | 5 | HILIC is significantly more sensitive. |
| Linearity ( | 0.992 | 0.998 | HILIC shows better linearity at trace levels. |
| Run Time | 25 min (inc.[2] equilibration) | 15 min | HILIC allows faster throughput. |
Sample Preparation: The Critical WAX Protocol
Standard HLB (Hydrophilic-Lipophilic Balance) SPE cartridges often fail to retain trisulfonates due to their extreme polarity and permanent negative charge. The only robust method for environmental extraction is Weak Anion Exchange (WAX) .
Protocol: WAX SPE for NTS Extraction
-
Cartridge Selection: Mixed-mode WAX (e.g., Oasis WAX or Strata-X-AW), 200 mg.
-
Conditioning:
-
3 mL Methanol (Basic) -> 3 mL Methanol (Neutral) -> 3 mL HPLC Water.
-
-
Loading:
-
Adjust sample pH to 5.0 (ensures NTS is ionized, but WAX amine is protonated/charged).
-
Load 100-500 mL sample at 5 mL/min.
-
-
Washing (Critical Step):
-
Wash 1: 2 mL 25 mM Acetate buffer (pH 5) – removes salts.
-
Wash 2: 2 mL Methanol – removes hydrophobic neutrals (NTS stays bound by ion exchange).
-
-
Elution:
-
Reconstitution:
-
Evaporate to dryness under
. -
For HILIC: Reconstitute in 80:20 ACN:Water (Ammonium Acetate buffer).
-
For IPC: Reconstitute in 90:10 Water:ACN.
-
Degradation Pathway Analysis
Understanding the degradation products is vital for monitoring remediation efficiency (e.g., Ozonation).[6] 1,3,5-NTS resists biodegradation but yields to AOPs.
Pathway Logic
-
Hydroxyl Radical Attack:
radicals attack the aromatic ring (typically ortho/para to sulfonate). -
Desulfonation: Loss of
group, replaced by . -
Ring Cleavage: Oxidative opening of the naphthalene ring to form sulfophthalic acids.
Key MRM Transitions (Negative Mode ESI):
| Compound | Precursor ( | Product ( | Loss/Fragment |
| 1,3,5-NTS | 367 | 80 | |
| Hydroxy-NTS | 383 | 303 | Loss of |
| 1,3-NDS (Desulfonated) | 287 | 223 | Loss of |
| Sulfophthalic Acid | 245 | 201 | Carboxyl loss |
Visualizations
Diagram 1: Analytical Decision Workflow
This flowchart guides the researcher in selecting the correct method based on sample concentration and available instrumentation.
Caption: Decision matrix for selecting between IPC and HILIC based on sensitivity requirements and sample preparation constraints.
Diagram 2: 1,3,5-NTS Degradation Pathway (Ozonation)
Visualizing the transformation of the parent compound into intermediate metabolites.
Caption: Simplified degradation pathway of 1,3,5-NTS under Advanced Oxidation Processes (AOPs) showing key metabolites.
Conclusion & Recommendation
For routine monitoring of industrial effluents where concentrations are high (
However, for environmental fate studies and trace analysis in surface waters, HILIC-MS/MS is the superior methodology. It offers a 10-fold increase in sensitivity and avoids the long-term contamination of mass spectrometers associated with ion-pairing reagents.
Final Protocol Recommendation: Use Mixed-Mode WAX SPE for extraction, followed by ZIC-HILIC MS/MS using ammonium acetate buffers for maximum sensitivity and structural identification of polar degradation products.
References
-
Reemtsma, T. (2003). Liquid chromatography–mass spectrometry and strategies for trace-level analysis of polar organic pollutants. Journal of Chromatography A, 1000(1-2), 477-501. Link
-
Altenburger, R., et al. (2003). Biodegradation and toxicity of sulfonated aromatics. Environmental Toxicology and Chemistry. Link
-
Knepper, T. P. (2002). Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment. Trends in Analytical Chemistry, 22(10), 708-717. Link
-
U.S. EPA Method 3535A. (2007). Solid-Phase Extraction (SPE).[2][7] U.S. Environmental Protection Agency. Link
-
Seitz, W., et al. (2006). Monitoring of aromatic sulfonates in surface water and groundwater. Rapid Communications in Mass Spectrometry. Link
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of recalcitrant naphthenic acids from raw and ozonated oil sands process-affected waters by a semi-passive biofiltration process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ozonation: Microplastics/Antibiotic Residues—Degradation Pathways And QA [eureka.patsnap.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
mass spectrometry fragmentation patterns of 1,3,5-naphthalenetrisulfonate
Publish Comparison Guide: Mass Spectrometry Fragmentation of 1,3,5-Naphthalenetrisulfonate (NTS)
Executive Summary
1,3,5-Naphthalenetrisulfonate (NTS) is a critical counterion used in pharmaceutical salt formation to enhance the solubility of basic drug substances. However, its high polarity and structural similarity to genotoxic impurities (like naphthalene mono/disulfonates) make its specific detection a challenge.
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 1,3,5-NTS. Unlike traditional UV or Ion Chromatography (IC) methods, which suffer from lack of specificity or sensitivity, Negative Mode Electrospray Ionization (ESI-) MS/MS offers a self-validating, highly specific detection platform. This document outlines the mechanistic fragmentation pathways, compares performance against alternative techniques, and provides a validated experimental protocol.
Chemical Identity & Physical Properties
Before establishing MS parameters, the fundamental properties governing ionization must be defined.
| Property | Detail |
| IUPAC Name | Naphthalene-1,3,5-trisulfonic acid |
| Molecular Formula | C₁₀H₈O₉S₃ |
| Monoisotopic Mass | 367.9330 Da |
| Acid Strength (pKa) | < 1 (Strong acid, fully ionized in solution) |
| Key Isomers | 1,3,6-Naphthalenetrisulfonate (ANTS); 1,3,7-Naphthalenetrisulfonate |
Mass Spectrometry Fragmentation Profile
Ionization State: The Charge State Paradox
While 1,3,5-NTS exists as a triply charged anion (
-
Primary Precursor (
): m/z 367 (Most stable for standard MRM transitions). -
Secondary Precursor (
): m/z 122 (Observed in high-pH buffers; offers high specificity but falls in the "noisy" low-mass region).
Mechanistic Fragmentation Pathway
The fragmentation of aromatic sulfonates is dominated by the neutral loss of sulfur trioxide (
Key Transitions (Precursor m/z 367):
-
Primary Transition (Quantitation):
(Formation of ). High intensity, universal sulfonate marker. -
Secondary Transition (Confirmation):
(Neutral loss of , 80 Da). Preserves the naphthalene core. -
Tertiary Transition:
(Loss of + ).
Figure 1: ESI(-) Fragmentation Pathway of 1,3,5-Naphthalenetrisulfonate. The loss of SO3 is the dominant mechanism.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the MS/MS method against the 1,3,6-isomer (a common impurity) and traditional detection techniques.
Specificity Challenge: 1,3,5-NTS vs. 1,3,6-NTS
Both isomers share the exact mass (367.93) and similar fragmentation patterns (loss of
-
Differentiation Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mechanism: The 1,3,5-isomer possesses a higher dipole moment and different steric accessibility to the stationary phase compared to the 1,3,6-isomer, resulting in distinct retention times.
Technique Comparison Matrix
| Feature | LC-MS/MS (ESI-) | HPLC-UV | Ion Chromatography (Conductivity) |
| Sensitivity (LOD) | High (< 1 ng/mL) | Low (> 10 µg/mL) | Moderate (~1 µg/mL) |
| Specificity | Excellent (m/z + RT) | Poor (Non-specific absorption) | Moderate (RT only) |
| Isomer Resolution | Requires HILIC | Requires HILIC | Difficult |
| Matrix Tolerance | High (with divert valve) | Low (Interferences common) | Low (Salt suppression) |
| Primary Use | Trace Impurity / Genotox | Assay / Purity | Counterion Stoichiometry |
Validated Experimental Protocol
Objective: Quantify 1,3,5-NTS at trace levels (ng/mL) in a drug substance matrix.
Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water (ammonium acetate 10mM).
-
Note: Avoid high organic content initially to prevent precipitation of the trisulfonate salt.
LC-MS/MS Workflow
Figure 2: LC-MS/MS Workflow for 1,3,5-NTS Analysis.
Instrument Parameters (Agilent 6400 / Sciex Triple Quad)
-
Column: Waters XBridge Amide or TSKgel Amide-80 (HILIC is mandatory).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).
-
Mobile Phase B: 10 mM Ammonium Acetate in 90:10 ACN:Water.
-
Ionization: ESI Negative (-).[1]
-
Capillary Voltage: -2500 V (Sulfonates ionize easily; avoid discharge).
-
MRM Transitions:
-
367.0
80.0 (Quantifier, CE: -35 eV). -
367.0
287.0 (Qualifier, CE: -20 eV).
-
References
-
Holčapek, M., et al. (2010). Mass spectrometry of sulfonic acids and their derivatives. Journal of Chromatography A.
-
Guo, Y., et al. (2005). Simultaneous determination of naphthalene sulfonates by ion-pair chromatography. Journal of Chromatography A.
-
FDA Guidance for Industry. (2018). Assessment of Genotoxic Impurities in Pharmaceuticals.
-
Beyer, A., et al. (2021). Fragmentation pathways of aromatic sulfonic acids in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
-
Kriangkrai, W., et al. (2015). HILIC-MS/MS method for the determination of counterions in pharmaceutical salts. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Safety Operating Guide
Personal protective equipment for handling 1,3,5-Naphthalenetrisulfonate
[1]
Executive Hazard Analysis
1,3,5-Naphthalenetrisulfonate (often encountered as the free acid CAS 6654-64-4 or its trisodium salt) presents a dual-hazard profile that dictates your PPE strategy.[1] Unlike simple organic buffers, the sulfonate groups render this molecule highly polar, hygroscopic, and—in its acid form—corrosive.[1]
-
The Acid Hazard (Corrosivity): The free acid (1,3,5-Naphthalenetrisulfonic acid) is a strong organic acid.[1] It causes severe skin burns and eye damage (H314).[2][3] It is corrosive to metals (H290).[1][2][3]
-
The Particulate Hazard (Inhalation): Both the acid and salt forms are fine, hygroscopic powders.[1] They generate dust that is severely irritating to the upper respiratory tract (H335).
-
The "Sticky" Factor: Due to its hygroscopic nature, fugitive dust rapidly absorbs atmospheric moisture, creating acidic/irritating droplets that adhere tenaciously to surfaces and PPE.[1]
Core Directive: Treat all dry handling as a High Dust/Corrosive Risk operation.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the worst-case scenario (handling the free acid or high-concentration salt solutions).
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vented) | Safety glasses are insufficient.[1] The hygroscopic dust can bypass side shields and form a concentrated acidic solution on the eye surface.[1] |
| Dermal (Hand) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene | Sulfonic acids can permeate thin latex.[1] Nitrile offers excellent degradation resistance.[1] Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Respiratory | Engineering Control First: Fume Hood.If hood unavailable: N95 or P100 Respirator.[1] | The primary vector is inhalation of dust.[1] A fume hood is mandatory for weighing >100 mg.[1] |
| Body | Lab Coat (Buttoned) + Chemical Apron | Standard cotton lab coats can absorb the acid.[1] A rubberized or Tyvek apron prevents soak-through during solution preparation.[1] |
Operational Protocol: The Self-Validating Workflow
This protocol includes "Checkpoints"—steps designed to validate safety before proceeding.
Phase A: Preparation & Weighing
Objective: Transfer solid without generating fugitive dust.[1]
-
Engineering Checkpoint: Verify Fume Hood face velocity is between 80–120 fpm.
-
Static Neutralization: Naphthalenetrisulfonates are prone to static charging.[1] Use an antistatic gun or a polonium strip inside the balance chamber.[1]
-
Why? Static causes powder to "jump" onto gloves and cuffs, spreading contamination outside the hood.
-
-
The "Boat" Method: Do not use weighing paper. Use a plastic weighing boat or a glass vial.
-
Protocol: Tare the vessel.[1] Add solid. Close the vessel before removing it from the balance.
-
Phase B: Solubilization (Exotherm Management)
Objective: Dissolve the solid safely.[1]
-
Solvent Selection: Water or polar organic solvents.[1]
-
Addition Order: Always add Solid to Liquid .
-
Validation Checkpoint: After mixing, check the pH of the solution immediately.
Phase C: Decontamination & Disposal[1]
-
Spill Management:
-
Waste Disposal:
-
Segregate into Corrosive/Acidic Waste streams.
-
Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) as sulfonate degradation can be energetic.[1]
-
Visual Workflow (Process Logic)
The following diagram illustrates the decision logic for handling this compound safely.
Caption: Operational logic flow for determining PPE stringency based on chemical form (Acid vs. Salt) and handling checkpoints.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
